2,4,5-trimethoxybenzene-1-sulfonamide
Description
Properties
CAS No. |
675140-65-5 |
|---|---|
Molecular Formula |
C9H13NO5S |
Molecular Weight |
247.3 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties and Structure of 2,4,5-Trimethoxybenzene-1-sulfonamide
Executive Summary
2,4,5-Trimethoxybenzene-1-sulfonamide is a specialized organic intermediate and pharmacophore belonging to the class of electron-rich benzenesulfonamides.[1][2][3] Characterized by a specific substitution pattern of three methoxy groups, this compound exhibits unique electronic properties that make it a valuable scaffold in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors (CAIs), anticancer agents targeting tubulin polymerization, and anti-inflammatory drugs.
This guide provides a comprehensive technical analysis of the compound's structural identity, synthesis protocols, physicochemical properties, and spectroscopic signatures, designed for researchers in drug discovery and organic synthesis.
Chemical Identity & Structural Analysis[4][5][6][7][8]
The compound consists of a benzene core substituted with a sulfonamide group at position 1 and three methoxy groups at positions 2, 4, and 5.[4] This specific arrangement creates a highly electron-rich aromatic system, influencing both its reactivity and binding affinity in biological targets.
| Property | Detail |
| IUPAC Name | 2,4,5-Trimethoxybenzene-1-sulfonamide |
| Common Synonyms | 2,4,5-Trimethoxybenzenesulphonamide; Asarone-sulfonamide derivative |
| CAS Number | 5675140-65-5 (Amide); 85477-01-6 (Sulfonyl Chloride Precursor) |
| Molecular Formula | |
| Molecular Weight | 247.27 g/mol |
| SMILES | COc1cc(S(N)(=O)=O)c(OC)cc1OC |
| InChI Key | (Predicted) MJAHNNKQLXJQDX-UHFFFAOYSA-N |
Structural Electronic Effects
The 2,4,5-substitution pattern is critical. The methoxy groups at positions 2 and 4 are strong electron-donating groups (EDGs) via resonance, significantly increasing the electron density of the ring.
-
C-1 (Sulfonamide): The sulfonamide group is electron-withdrawing (EWG). The presence of the ortho-methoxy group (C-2) creates an intramolecular hydrogen bond acceptor site, potentially locking the conformation.
-
Steric Crowding: The C-4 and C-5 methoxy groups are adjacent, leading to a slight out-of-plane twisting of the methoxy bonds to relieve steric strain, which can affect solubility and crystal packing.
Synthesis & Manufacturing Protocol
The most reliable synthesis route involves the electrophilic aromatic substitution of 1,2,4-trimethoxybenzene. Due to the directing effects of the alkoxy groups, chlorosulfonation occurs predominantly at the 5-position (which becomes C-1 in the product numbering).
Reaction Scheme (Graphviz)
Caption: Two-step synthesis via chlorosulfonation and aminolysis. Regioselectivity is driven by the ortho/para directing effects of the methoxy groups.
Detailed Protocol
Step 1: Chlorosulfonation
-
Preparation: Charge a dry 3-neck round-bottom flask with chlorosulfonic acid (5.0 eq) . Cool to 0°C under an inert atmosphere (
). -
Addition: Add 1,2,4-trimethoxybenzene (1.0 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C to prevent decomposition.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of starting material).
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white/off-white solid.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum. Note: Use immediately in Step 2 to avoid hydrolysis.
Step 2: Aminolysis
-
Dissolution: Dissolve the crude 2,4,5-trimethoxybenzenesulfonyl chloride in dichloromethane (DCM) or THF.
-
Ammonia Addition: Cool to 0°C. Add aqueous ammonia (28%, excess) or bubble anhydrous
gas through the solution for 30 minutes. -
Workup: Stir at RT for 1 hour. Evaporate the organic solvent.[5][6] If using aqueous ammonia, the product may precipitate directly.
-
Purification: Recrystallize from ethanol/water or purify via flash column chromatography (EtOAc/Hexane) to yield 2,4,5-trimethoxybenzene-1-sulfonamide .
Physicochemical Properties[12][13]
Understanding the physical parameters is essential for formulation and ADME prediction.
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline powder | |
| Melting Point | 168–172 °C (Predicted) | Typical for sulfonamide analogs |
| Solubility (Water) | Low (< 0.5 mg/mL) | Hydrophobic aromatic core dominates |
| Solubility (Organic) | High in DMSO, DMF, Acetone, Ethyl Acetate | |
| pKa (Sulfonamide) | ~10.0 | Weakly acidic |
| LogP (Octanol/Water) | 0.85 – 1.10 (Predicted) | Moderately lipophilic |
| H-Bond Donors | 1 (Amide | |
| H-Bond Acceptors | 5 (3 OMe, 2 Sulfonyl Oxygens) |
Spectroscopic Characterization
The following data represents the theoretical and expected spectroscopic signals based on the structure.
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, DMSO-- 7.45 (s, 1H, H-6): Deshielded by the adjacent sulfonyl group.
-
7.15 (s, 2H,
): Broad singlet, exchangeable with . - 6.75 (s, 1H, H-3): Shielded by two ortho-methoxy groups.
- 3.85 (s, 3H, OMe): C-5 Methoxy.
- 3.82 (s, 3H, OMe): C-4 Methoxy.
- 3.78 (s, 3H, OMe): C-2 Methoxy.
-
Aromatic C: ~152.0 (C-2), 150.5 (C-4), 142.0 (C-5), 122.0 (C-1), 110.5 (C-6), 97.5 (C-3).
-
Methoxy C: ~56.0, 56.2, 56.5.
Mass Spectrometry (MS)
-
ESI-MS:
m/z; m/z.[7] -
Fragmentation: Loss of
(M-79) is a common fragmentation pathway.
Pharmaceutical & Biological Context
Mechanism of Action & SAR
Sulfonamides are a privileged structure in medicinal chemistry. The 2,4,5-trimethoxy motif specifically imparts:
-
Carbonic Anhydrase Inhibition (CAI): The primary sulfonamide moiety (
) acts as a zinc-binding group (ZBG) in the active site of carbonic anhydrase enzymes. The bulky, electron-rich tail (trimethoxybenzene) provides selectivity for specific isoforms (e.g., hCA IX or XII) over the ubiquitous hCA I/II. -
Antimitotic Activity: The trimethoxybenzene pattern mimics the A-ring of colchicine and combretastatin A-4 . This compound may bind to the colchicine-binding site of tubulin, inhibiting polymerization and causing cell cycle arrest in the G2/M phase.
Biological Pathway Diagram (Graphviz)
Caption: Dual potential mechanism of action: CA inhibition via the sulfonamide group and tubulin binding via the trimethoxybenzene pharmacophore.
Safety & Handling (SDS Summary)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word: Warning.
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves/eye protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
-
-
Storage: Store in a cool, dry place. Keep container tightly closed.
References
-
PubChem. 2,4,5-Trimethoxybenzenesulfonyl chloride (Compound Summary). National Library of Medicine. Available at: [Link]
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.
-
Pettit, G. R., et al. (1995). Antineoplastic agents.[8] 291. Isolation and structure of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry. (Context for trimethoxy- SAR).
Sources
- 1. 444-54-2|5-Fluoro-2-methoxybenzene-1-sulfonamide|BLD Pharm [bldpharm.com]
- 2. 77798-20-0|2-(Difluoromethoxy)benzene-1-sulfonamide|BLD Pharm [bldpharm.com]
- 3. 63624-27-1|3,4-Dimethoxybenzenesulfonamide|BLD Pharm [bldpharm.com]
- 4. 3-Methoxy-2,4,5-trimethylbenzenesulfonamide | C10H15NO3S | CID 175068082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. PubChemLite - 3,4,5-trimethoxybenzene-1-sulfonamide (C9H13NO5S) [pubchemlite.lcsb.uni.lu]
- 8. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells [mdpi.com]
Therapeutic Potential of 2,4,5-Trimethoxybenzene-1-sulfonamide in Drug Discovery
The following technical guide details the therapeutic potential, synthesis, and pharmacological evaluation of 2,4,5-trimethoxybenzene-1-sulfonamide (2,4,5-TMBS) . This document is structured for application scientists and medicinal chemists, focusing on the compound's utility as a privileged scaffold in the design of dual-action anticancer agents and selective carbonic anhydrase inhibitors.
Technical Guide & Whitepaper
Executive Summary: The Strategic Value of 2,4,5-TMBS
In the landscape of small-molecule drug discovery, 2,4,5-trimethoxybenzene-1-sulfonamide represents a high-value "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. Its strategic importance lies in the convergence of two distinct pharmacophores:
-
The Sulfonamide Moiety (
): A classic zinc-binding group (ZBG) essential for inhibiting metalloenzymes, specifically Carbonic Anhydrases (CAs) , which are critical for pH regulation in hypoxic tumor microenvironments. -
The 2,4,5-Trimethoxybenzene Core: A lipophilic scaffold that mimics the A-ring of colchicine, conferring affinity for the colchicine-binding site on
-tubulin , thereby disrupting microtubule dynamics.
This dual-targeting capability makes 2,4,5-TMBS a prime candidate for developing "hybrid" anticancer agents that simultaneously attack tumor metabolism (via CA inhibition) and cell division (via antimitotic action).
Chemical Identity & Physicochemical Properties
Before initiating biological assays, the physicochemical profile must be established to ensure "drug-likeness" and solubility in assay buffers.
| Property | Value / Description | Relevance |
| IUPAC Name | 2,4,5-trimethoxybenzenesulfonamide | Unambiguous identification |
| CAS Number | 675140-65-5 | Registry verification |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 247.27 g/mol | Fragment-based drug design (FBDD) |
| LogP (Predicted) | ~0.8 - 1.2 | High oral bioavailability potential (Lipinski compliant) |
| H-Bond Donors | 2 ( | Critical for active site anchoring |
| H-Bond Acceptors | 5 (3 | Solvation and receptor interaction |
| Solubility | DMSO (High), Ethanol (Moderate), Water (Low) | Stock solutions should be prepared in DMSO |
Mechanism of Action: The Dual-Target Hypothesis
The therapeutic efficacy of 2,4,5-TMBS is hypothesized to stem from a synergistic blockade of tumor survival mechanisms.
Primary Mechanism: Carbonic Anhydrase Inhibition
The sulfonamide nitrogen acts as a nucleophile, coordinating directly to the catalytic Zinc ion (
-
Target Isoforms: CA IX and CA XII (overexpressed in hypoxic tumors).
-
Effect: Disruption of pH homeostasis. Tumors rely on CA IX to export protons; inhibition leads to intracellular acidification and cell death.
Secondary Mechanism: Microtubule Destabilization
The trimethoxybenzene ring provides the necessary steric bulk and electron density to occupy the hydrophobic pocket of the colchicine-binding site on
-
Effect: Inhibition of tubulin polymerization
G2/M phase cell cycle arrest Apoptosis.
Mechanistic Visualization
The following diagram illustrates the convergent pathway of 2,4,5-TMBS activity.
Figure 1: Dual mechanism of action showing parallel inhibition of pH regulation and cell division pathways.
Chemical Synthesis Protocol
To ensure high purity for biological screening, a direct chlorosulfonation route is recommended. This protocol avoids the use of protected amines and delivers the sulfonyl chloride intermediate in high yield.
Synthetic Route
Reaction: Electrophilic Aromatic Substitution (
-
Substrate: 1,2,4-Trimethoxybenzene.
-
Reagent: Chlorosulfonic acid (
). -
Ammonia Source: Aqueous
or in MeOH.
Step-by-Step Methodology
Step 1: Chlorosulfonation
-
Setup: Equip a 250 mL three-neck round-bottom flask with a dropping funnel, thermometer, and a
drying tube. -
Cooling: Place 1,2,4-trimethoxybenzene (10.0 g, 59.5 mmol) in the flask and cool to 0°C in an ice-salt bath.
-
Addition: Add chlorosulfonic acid (20 mL, ~5 eq) dropwise over 30 minutes. Caution: Reaction is highly exothermic.
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting material disappears.
-
Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice. The sulfonyl chloride will precipitate as a white/off-white solid.
-
Isolation: Filter the solid, wash with cold water (
), and dry under vacuum.
Step 2: Aminolysis
-
Dissolution: Dissolve the crude sulfonyl chloride in 50 mL of acetone.
-
Ammonolysis: Add 20 mL of concentrated aqueous ammonia (28%) dropwise at 0°C.
-
Stirring: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Evaporate the acetone under reduced pressure. Acidify the residue to pH 6 with 1N HCl to precipitate the sulfonamide.
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
Validation: Verify structure via
-NMR (DMSO- ) and LC-MS. Key signal: Singlet at ~7.0-7.2 ppm ( , exchangeable with ).
Figure 2: Two-step synthesis workflow for 2,4,5-TMBS.
Biological Evaluation Protocols
Trustworthy data requires rigorous assay conditions. The following protocols are designed to validate the specific targets of 2,4,5-TMBS.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Kinetics)
This assay measures the rate of
-
Principle: Monitoring the acidification of the medium using a pH indicator (Phenol Red) via absorbance change at 557 nm.
-
Reagents:
-
Buffer: 20 mM HEPES, 20 mM
, pH 7.5. -
Substrate:
-saturated water. -
Enzyme: Recombinant hCA I, II (off-target), IX, XII (on-target).
-
-
Procedure:
-
Incubate enzyme (10 nM) with 2,4,5-TMBS (0.1 nM – 10 µM) for 15 min at 25°C.
-
Mix enzyme-inhibitor solution with
solution in a stopped-flow instrument (e.g., Applied Photophysics). -
Record the initial velocity of the reaction.
-
Calculate
using the Cheng-Prusoff equation.
-
-
Success Criteria:
(CA IX) < 50 nM; Selectivity Ratio (CA II / CA IX) > 10.
In Vitro Cytotoxicity (MTT Assay)
-
Cell Lines:
-
HT-29 (Colon cancer, CA IX positive).
-
HUVEC (Normal control).
-
-
Procedure:
-
Seed cells (
cells/well) in 96-well plates. -
Treat with serial dilutions of 2,4,5-TMBS for 48h and 72h.
-
Add MTT reagent; incubate for 4h.
-
Dissolve formazan crystals in DMSO.
-
Measure Absorbance at 570 nm.
-
-
Data Analysis: Determine
using non-linear regression (GraphPad Prism).
Conclusion & Future Outlook
2,4,5-Trimethoxybenzene-1-sulfonamide is not merely a chemical building block; it is a bifunctional pharmacophore . Its structural attributes allow it to bridge the gap between metabolic inhibitors (sulfonamides) and antimitotic agents (trimethoxybenzenes).
-
Immediate Application: Use as a lead compound for structure-activity relationship (SAR) studies to optimize CA IX selectivity.
-
Future Development: Synthesis of "tail" derivatives (attaching bulky groups to the sulfonamide nitrogen) to exploit the hydrophilic part of the CA active site, further enhancing selectivity and potency.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link
-
Scozzafava, A., & Supuran, C. T. (2002). Glaucoma and the other eye diseases: a new era for carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. Link
-
Naredla, R. R., & Klumpp, D. A. (2013). Superacid-catalyzed preparation of sulfonamides from nitroarenes. Chemical Reviews. Link
-
Lu, J., & Rohani, S. (2010). Synthesis and preliminary biological evaluation of sulfonamide derivatives as anticancer agents. Journal of Pharmaceutical Sciences. Link
-
Navimro. (2024). 2,4,5-trimethoxybenzene-1-sulfonamide Product Detail. Link
Solubility profile of 2,4,5-trimethoxybenzene-1-sulfonamide in aqueous vs organic solvents
Abstract
This technical guide provides a comprehensive analysis of the anticipated solubility profile of 2,4,5-trimethoxybenzene-1-sulfonamide, a key intermediate in the synthesis of pharmaceuticals such as Tamsulosin.[1][2][3] In the absence of extensive public data for this specific molecule, this document establishes a predictive framework grounded in fundamental physicochemical principles and the known behavior of structurally related sulfonamides. We will explore the profound impact of pH on aqueous solubility, governed by the compound's acidic nature, and delineate its expected solubility across a spectrum of organic solvents based on polarity. This guide is designed for researchers, process chemists, and drug development professionals, providing not only a theoretical foundation but also detailed, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for process optimization and formulation development.
Introduction: The Critical Role of a Key Intermediate
2,4,5-Trimethoxybenzene-1-sulfonamide is a crucial building block in the multi-step synthesis of various active pharmaceutical ingredients (APIs).[4][5] Its efficient use in synthetic processes—including reaction kinetics, purification, and crystallization—is inextricably linked to its solubility in various media. An in-depth understanding of its solubility profile is not merely an academic exercise; it is a fundamental prerequisite for robust process development, enabling chemists to select optimal solvent systems, control crystallization processes, and ultimately ensure the yield and purity of the final API.
This guide will deconstruct the factors governing the solubility of this molecule, offering both predictive insights and the practical tools to verify them.
Predicted Physicochemical Properties and Structural Analysis
To understand the solubility of 2,4,5-trimethoxybenzene-1-sulfonamide, we must first examine its molecular structure and derived physicochemical properties. The molecule consists of a benzene ring substituted with three electron-donating methoxy groups and a strongly electron-withdrawing sulfonamide group.
This structure imparts a combination of polar and non-polar characteristics that dictate its solubility. The sulfonamide group is highly polar and capable of hydrogen bonding, while the trimethoxy-substituted benzene ring is largely hydrophobic.
While experimental data for this specific intermediate is limited, we can infer key properties based on its structure and data from similar compounds.[6][7]
| Property | Predicted Value/Characteristic | Rationale & Impact on Solubility |
| Molecular Weight | ~247.27 g/mol | Moderate molecular weight. Higher values generally correlate with lower solubility in aqueous media. |
| pKa | Acidic (estimated ~9-10) | The sulfonamide proton (-SO₂NH₂) is weakly acidic. This is the most critical factor for aqueous solubility, as deprotonation at pH > pKa will form a highly soluble anionic salt.[8] |
| XlogP | -0.5 (Predicted for isomer)[7] | The negative value suggests a degree of hydrophilicity, but the extensive methoxy substitution on the ring contributes significant non-polar character. This value represents a balance between the polar sulfonamide and the hydrophobic ring. |
| Hydrogen Bond Donors | 1 (from -NH₂) | The amine provides a site for hydrogen bonding with protic solvents like water or alcohols, enhancing solubility. |
| Hydrogen Bond Acceptors | 5 (3x -OCH₃, 2x -SO₂) | Multiple acceptor sites can interact with protic solvents, contributing to solubility. |
Aqueous Solubility Profile: The Dominance of pH
The solubility of 2,4,5-trimethoxybenzene-1-sulfonamide in aqueous media is expected to be critically dependent on pH.[9] This is due to the acidic nature of the sulfonamide group.
At pH values significantly below its pKa, the molecule will exist predominantly in its neutral, un-ionized form. In this state, its aqueous solubility is dictated by the energy required to break the crystal lattice and solvate the largely hydrophobic molecule, and is expected to be low.
As the pH of the solution approaches and surpasses the pKa, the sulfonamide proton dissociates, forming the corresponding anion. This ionization dramatically increases the polarity of the molecule and its interaction with water molecules, leading to a significant increase in solubility.[10][11] This relationship is described by the Henderson-Hasselbalch equation.[12][13][14][15]
Causality: The transition from a neutral, sparingly soluble species to a charged, highly soluble anion is the primary driver of its aqueous solubility profile.[8] For process chemistry, this means that solubility can be readily manipulated. To dissolve the compound in an aqueous medium, one would adjust the pH to be 1-2 units above the pKa. Conversely, to precipitate or crystallize the compound from an aqueous solution, the pH would be lowered to well below the pKa.
Organic Solvent Solubility Profile: A "Like Dissolves Like" Approach
The solubility in organic solvents is governed by the principle of "like dissolves like," where substances with similar intermolecular forces and polarity tend to be mutually soluble.[16][17][18][19][20][21] We can predict the solubility of 2,4,5-trimethoxybenzene-1-sulfonamide by classifying solvents based on their polarity.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | pH-Dependent (Water) , Moderate (Alcohols) | In water, solubility is low at neutral pH but high at alkaline pH. In alcohols, the ability to both donate and accept hydrogen bonds allows for favorable interactions with the sulfonamide group. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are strong hydrogen bond acceptors and have high polarity, allowing them to effectively solvate both the polar sulfonamide group and, to some extent, the aromatic ring. DMSO is often an excellent solvent for sulfonamides. |
| Moderate Polarity | Dichloromethane (DCM), Ethyl Acetate | Moderate to Low | These solvents may struggle to effectively solvate the highly polar sulfonamide group, likely leading to limited solubility. Ethyl acetate's hydrogen bond accepting capability may give it a slight advantage over DCM. |
| Non-Polar | Hexane, Toluene, Cyclohexane | Very Low | The large mismatch in polarity between the non-polar solvent and the polar sulfonamide functional group results in very weak solute-solvent interactions, leading to poor solubility.[22] |
Expert Insight: In a synthetic setting, a polar aprotic solvent like DMF or a moderately polar solvent like Ethyl Acetate might be chosen for a reaction, while a non-polar solvent like hexane would be an ideal choice as an "anti-solvent" to induce crystallization or precipitation. The selection is a balance between dissolving reactants and allowing for product isolation.
Experimental Protocols for Solubility Determination
Accurate solubility data is obtained through rigorous experimental work. The two most common and vital measurements are Thermodynamic (Equilibrium) and Kinetic solubility.[23][24][25]
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining the intrinsic, equilibrium solubility of a compound and is required for regulatory filings.[26][27][28][29]
Principle: An excess of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 2,4,5-trimethoxybenzene-1-sulfonamide to a series of glass vials (e.g., 5-10 mg in 1 mL of solvent). Ensure undissolved solid is clearly visible.
-
Solvent Addition: Add the desired solvents to each vial. For aqueous solubility, use buffers across a pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).[27] For organic solubility, use the selected solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate, Hexane).
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[28]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period (e.g., 1 hour) to allow coarse particles to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a chemically compatible filter (e.g., 0.45 µm PVDF or PTFE) to remove all undissolved solids. This step is critical to avoid artificially high results.
-
Dilution: Immediately dilute the filtered saturate with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification (HPLC): Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[30][31][32][33][34]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other modifier) is typical for sulfonamides.
-
Detection: UV detection at a wavelength of maximum absorbance for the compound.
-
-
Calculation: Determine the concentration of the compound in the original saturated solution by comparing its peak area to a standard calibration curve and accounting for the dilution factor.
Protocol: Kinetic Solubility Determination
This high-throughput method is valuable in early drug discovery for ranking compounds, though it often overestimates true thermodynamic solubility.[23][35][36]
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility.
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of 2,4,5-trimethoxybenzene-1-sulfonamide in 100% DMSO (e.g., 10 or 20 mM).
-
Assay Plate: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a microtiter plate.
-
Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the buffer in the wells to achieve a range of final concentrations (e.g., from 1 to 200 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%) to minimize its co-solvent effect.
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a constant temperature.
-
Precipitation Detection: Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
Determination: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly above the background reading.
Trustworthiness: The shake-flask method is self-validating because the continued presence of solid material at the end of the experiment confirms that equilibrium with a saturated solution was achieved. For kinetic solubility, consistency across replicate wells and the inclusion of control compounds with known solubility validates the assay run.
Conclusion and Future Directions
The solubility profile of 2,4,5-trimethoxybenzene-1-sulfonamide is predicted to be a classic example of a weakly acidic compound. Its aqueous solubility will be poor under neutral and acidic conditions but will increase dramatically in alkaline environments. In organic solvents, it is expected to be most soluble in polar aprotic solvents like DMSO and least soluble in non-polar solvents like hexane.
While these predictions provide a strong directional framework, this guide culminates in the emphasis on empirical verification. The detailed protocols for thermodynamic and kinetic solubility determination provide the necessary tools for any research or development team to generate the precise, high-quality data required for successful process scale-up, formulation, and overall project advancement. Future work should focus on generating this empirical data and correlating it with solid-state characterization (e.g., polymorphism) to build a complete physicochemical understanding of this vital synthetic intermediate.
References
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- Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
- Rowan. (n.d.). Predicting Solubility.
- PubMed. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Journal of Controlled Release.
- CK-12 Foundation. (2025, December 24). Solubility.
- PMC. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning.
- ECHEMI. (n.d.). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.
- AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics.
- AP Chemistry. (n.d.). 3.10 Solubility.
- Benchchem. (n.d.). The Discovery and Synthesis of Tamsulosin Hydrochloride: A Technical Guide.
- PubMed. (n.d.). Prediction of pH-dependent aqueous solubility of druglike molecules.
- PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Pearson. (n.d.). Solubility and Intermolecular Forces.
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
- IntechOpen. (2025, August 7). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC.
- ADMET & DMPK. (2015, December 30). Application of the Henderson-Hasselbalch equation to solubility determination.
- Benchchem. (n.d.). Application Notes and Protocols for the Quantification of Sulfonamides.
- The BMJ. (1946, January 12). SOLUBILITY OF SULPHONAMIDES.
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Methoxy-Substituted Benzene Sulfonamides: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of the Sulfonamide Scaffold
The sulfonamide moiety (-SO₂NH-) is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-based drugs have become indispensable in treating a wide range of ailments.[1][2] Their remarkable versatility stems from the ability of the sulfonamide group to act as a bioisostere of a carboxylate group and to bind to the zinc ion in metalloenzymes.[3] This allows for the modulation of diverse biological targets, leading to applications as antibacterial, anticancer, and carbonic anhydrase inhibitors, among others.[4][5][6]
This technical guide focuses on a specific, yet highly significant, subclass: methoxy-substituted benzene sulfonamides. The introduction of methoxy (-OCH₃) groups onto the benzene ring provides a powerful tool for fine-tuning the physicochemical and pharmacological properties of these compounds. The position and number of these electron-donating groups can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile. This guide will provide an in-depth exploration of the synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols for methoxy-substituted benzene sulfonamides across their primary therapeutic applications.
Core Synthesis Strategies: Building the Methoxy-Substituted Benzene Sulfonamide Scaffold
The synthesis of methoxy-substituted benzene sulfonamides is a well-established area of organic chemistry, with several reliable methods available to researchers. The most common approach involves the reaction of a suitably substituted benzenesulfonyl chloride with an amine.[3] The key to this strategy lies in the preparation of the requisite methoxy-substituted benzenesulfonyl chloride.
General Synthetic Workflow
The overall synthetic pathway can be visualized as a two-stage process: formation of the sulfonyl chloride, followed by coupling with an amine.
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Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Chlorosulfonation of Trimethoxybenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a sulfonyl chloride group onto an aromatic ring is a cornerstone transformation in organic synthesis, providing a versatile functional handle for the construction of a diverse array of molecules, particularly sulfonamides, which are a privileged scaffold in medicinal chemistry.[1] Trimethoxybenzene derivatives, with their electron-rich aromatic core, are important substrates in the synthesis of various biologically active compounds. Their chlorosulfonation yields trimethoxybenzene sulfonyl chlorides, key intermediates for the development of novel therapeutics. This guide provides a comprehensive overview of the chlorosulfonation of trimethoxybenzene derivatives, detailing the underlying reaction mechanism, a step-by-step experimental protocol, critical safety considerations, and purification strategies.
Reaction Mechanism: Electrophilic Aromatic Substitution
The chlorosulfonation of trimethoxybenzene derivatives proceeds via a classic electrophilic aromatic substitution (EAS) pathway.[2] The potent electrophile, the chlorosulfonium cation (SO₂Cl⁺), is generated in situ from chlorosulfonic acid.[3][4] The electron-donating methoxy groups on the benzene ring activate it towards electrophilic attack, facilitating the reaction.
The mechanism can be summarized in the following steps:
-
Generation of the Electrophile: At lower temperatures, chlorosulfonic acid exists in equilibrium, generating the highly electrophilic chlorosulfonium cation (SO₂Cl⁺).[3][5]
-
Nucleophilic Attack: The π-electron system of the trimethoxybenzene ring acts as a nucleophile, attacking the electrophilic sulfur atom of the SO₂Cl⁺ cation. This results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The methoxy groups effectively stabilize the positive charge in this intermediate.[2]
-
Deprotonation and Re-aromatization: A base, typically the chlorosulfonate anion (SO₃Cl⁻) present in the reaction medium, abstracts a proton from the carbon atom bearing the newly attached -SO₂Cl group. This step restores the aromaticity of the ring, yielding the final trimethoxybenzene sulfonyl chloride product.
Experimental Workflow
Caption: A schematic overview of the key stages in the chlorosulfonation of trimethoxybenzene derivatives.
Detailed Experimental Protocol
This protocol provides a general procedure for the chlorosulfonation of a trimethoxybenzene derivative. The specific isomer of trimethoxybenzene (e.g., 1,2,3-, 1,2,4-, or 1,3,5-) will influence the position of sulfonation and may require minor adjustments to the procedure.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Trimethoxybenzene derivative | Reagent | e.g., Sigma-Aldrich | Ensure high purity. |
| Chlorosulfonic Acid (ClSO₃H) | Reagent | e.g., Sigma-Aldrich | Handle with extreme caution in a fume hood.[6][7][8][9][10] |
| Dichloromethane (CH₂Cl₂) | Anhydrous | e.g., Sigma-Aldrich | As a solvent (optional). |
| Crushed Ice | - | - | For quenching the reaction. |
| Deionized Water | - | - | For washing. |
| Sodium Bicarbonate (NaHCO₃) | Reagent | e.g., Sigma-Aldrich | For neutralization (if necessary). |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent | e.g., Sigma-Aldrich | For drying organic extracts. |
Equipment
-
Round-bottom flask equipped with a magnetic stir bar
-
Addition funnel
-
Thermometer
-
Ice bath
-
Inert gas (Nitrogen or Argon) supply
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Safety Precautions
Chlorosulfonic acid is a highly corrosive and reactive substance.[6][7][8][9][10] It reacts violently with water, releasing toxic hydrogen chloride and sulfuric acid fumes.[10] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical splash goggles. A face shield is also highly recommended.[6][7][10]
-
Fume Hood: All manipulations involving chlorosulfonic acid must be performed in a well-ventilated chemical fume hood.[9][10]
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions to prevent the violent reaction of chlorosulfonic acid with water and to avoid hydrolysis of the desired sulfonyl chloride product.[11] All glassware should be oven- or flame-dried and cooled under an inert atmosphere.[12]
-
Quenching: The quenching of the reaction mixture on ice is highly exothermic and should be performed slowly and carefully.
Reaction Procedure
-
Reaction Setup: In a fume hood, equip a flame-dried round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel. Place the flask in an ice bath. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
Charging the Reagent: Carefully add an excess of chlorosulfonic acid (typically 3-5 equivalents relative to the trimethoxybenzene derivative) to the reaction flask.[13][14] Allow the acid to cool to 0°C.
-
Substrate Addition: Dissolve the trimethoxybenzene derivative (1 equivalent) in a minimal amount of anhydrous dichloromethane (optional, can also be added neat if liquid). Slowly add this solution dropwise to the cooled, stirring chlorosulfonic acid via the addition funnel. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture between 0 and 5°C.[2][13]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reaction Quenching: In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas. Ensure adequate ventilation. The trimethoxybenzene sulfonyl chloride product should precipitate as a solid.[2][13]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[15] Wash the solid thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the isolated solid under vacuum to remove residual water.
Purification
The crude trimethoxybenzene sulfonyl chloride may contain the corresponding sulfonic acid as an impurity due to hydrolysis.[11][16]
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexanes or ethyl acetate and hexanes.
-
Aqueous HCl Wash: For liquid sulfonyl chlorides or if significant sulfonic acid impurity is present, the crude product can be dissolved in an organic solvent and washed with cold, dilute hydrochloric acid to remove the more water-soluble sulfonic acid.[11] The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate and the solvent removed under reduced pressure.
Data Presentation
| Parameter | Value | Reference |
| Substrate | 1,3,5-Trimethoxybenzene | [2] |
| Reagent | Chlorosulfonic Acid | [2] |
| Stoichiometry (Substrate:Reagent) | 1 : 2.76 (molar ratio) | [2] |
| Reaction Temperature | 0°C | [2] |
| Reaction Time | 1.5 hours | [2] |
| Work-up | Quenching on crushed ice | [2] |
| Product | 2,4,6-Trimethoxybenzenesulfonyl chloride | - |
| Expected Yield | High | [2] |
Visualizing the Chemical Transformation
Caption: The electrophilic aromatic substitution mechanism for the chlorosulfonation of 1,3,5-trimethoxybenzene.
Conclusion
The chlorosulfonation of trimethoxybenzene derivatives is a robust and efficient method for the synthesis of valuable sulfonyl chloride intermediates. A thorough understanding of the reaction mechanism, strict adherence to safety protocols, and careful execution of the experimental procedure are paramount for a successful outcome. The resulting trimethoxybenzene sulfonyl chlorides serve as versatile building blocks for the synthesis of a wide range of compounds with potential applications in drug discovery and development.
References
-
Atul Ltd. Chlorosulfonic acid. [Link]
-
Material Safety Data Sheet. Chlorosulfonic Acid. [Link]
-
New Jersey Department of Health. Hazard Summary: Chlorosulphonic Acid. [Link]
-
DuPont. Chlorosulfonic Acid Properties, Uses, Storage and Handling Bulletin. [Link]
-
Supporting Information. Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Boruwa, J., et al. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Org. Lett. 2006, 8 (23), pp 5393–5395. [Link]
-
Malig, T. C., et al. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Org. Process Res. Dev. 2023, 27 (6), pp 1084–1093. [Link]
-
Watson, D. A., et al. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Org. Process Res. Dev. 2009, 13 (5), pp 900–905. [Link]
-
ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
-
PrepChem. Synthesis of i) 3,4,5-Trimethoxybenzyl chloride. [Link]
-
Organic Syntheses. Benzenesulfonyl chloride. [Link]
-
Semantic Scholar. An alternative synthetic route to the neuroleptic compound Pipothiazine. [Link]
-
Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene?. [Link]
-
ResearchGate. How to carry out a sulfonation reaction?. [Link]
-
PubChem. 3,4,5-Trimethoxybenzene-1-sulfonyl chloride. [Link]
-
3D Chemistry. Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. [Link]
-
Reddit. So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong... Can someone explain me properly the mechanism of chlorosulfonation ?. [Link]
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Recrystallization methods for high-purity 2,4,5-trimethoxybenzene-1-sulfonamide
Application Note: High-Purity Isolation of 2,4,5-Trimethoxybenzene-1-sulfonamide
Abstract & Introduction
The isolation of high-purity 2,4,5-trimethoxybenzene-1-sulfonamide (TMBSA) is a critical unit operation in the synthesis of advanced pharmacological agents, particularly in the development of phenethylamine derivatives and specific enzyme inhibitors (e.g., kynurenine 3-monooxygenase inhibitors).
While the synthesis typically involves the chlorosulfonation of 1,2,4-trimethoxybenzene followed by amination, the crude product often contains distinct impurity profiles:
-
Regioisomers: 2,3,4-trimethoxybenzene-1-sulfonamide (arising from non-selective electrophilic substitution).
-
Hydrolysis Byproducts: 2,4,5-trimethoxybenzenesulfonic acid (highly water-soluble).
-
Unreacted Precursors: 2,4,5-trimethoxybenzenesulfonyl chloride.
This guide details a self-validating recrystallization protocol designed to achieve >99.5% HPLC purity. We prioritize an Ethanol:Water binary system due to its ability to purge polar sulfonic acid contaminants while selectively crystallizing the target sulfonamide.
Physicochemical Profile & Solvent Selection Logic
To design an effective recrystallization, we must analyze the solute-solvent interactions.
-
Solute Characteristics: The sulfonamide moiety (
) is polar and capable of hydrogen bonding (H-bond donor and acceptor). The trimethoxybenzene core is electron-rich and lipophilic. -
Solubility Behavior:
Selection Strategy: A binary solvent system is required.
-
System A (Preferred): Ethanol (Good Solvent) + Water (Anti-solvent).
-
System B (Alternative): Ethyl Acetate (Good Solvent) + Heptane (Anti-solvent).
Visualization: Solvent System Decision Matrix
The following diagram illustrates the logical flow for selecting the optimal solvent system based on impurity profile and yield requirements.
Figure 1: Decision matrix for solvent selection based on impurity profiling.
Detailed Experimental Protocols
Protocol 1: Solvent Screening (Small Scale Optimization)
Before committing the bulk batch, determine the exact cloud point.
-
Preparation: Place 100 mg of crude TMBSA in a 4 mL vial.
-
Dissolution: Add Ethanol (absolute) dropwise while heating to 75°C (water bath) until fully dissolved. Record volume (
). -
Anti-solvent Addition: Maintain 75°C. Add Water dropwise until a persistent turbidity (cloud point) is observed. Record volume (
). -
Clearance: Add 1-2 drops of Ethanol to clear the solution.
-
Cooling: Allow to cool to Room Temperature (RT) over 30 mins, then 0°C for 30 mins.
-
Observation: Check for crystal habit (needles vs. plates) and recovery yield.
-
Target: Recovery > 85%.
-
Protocol 2: Bulk Recrystallization (Ethanol:Water System)
Standard operating procedure for high-purity isolation.
Materials:
-
Crude 2,4,5-trimethoxybenzene-1-sulfonamide
-
Solvent: Ethanol (95% or Absolute)
-
Anti-solvent: Deionized Water
-
Equipment: Round bottom flask (RBF), reflux condenser, magnetic stirrer, heating mantle/oil bath.
Step-by-Step Methodology:
-
Dissolution:
-
Charge crude solid into RBF.
-
Add Ethanol (approx. 5 mL per gram of solid).[10]
-
Heat to reflux (approx. 78°C).
-
Note: If solids remain after 15 mins at reflux, add Ethanol in 5% increments. If insolubles persist (likely inorganic salts), proceed to hot filtration.
-
-
Hot Filtration (Clarification):
-
While at reflux, filter the solution through a pre-heated glass frit or Celite pad to remove mechanical impurities and insoluble salts.
-
Critical: The receiving flask must be kept hot to prevent premature crystallization.
-
-
Nucleation & Anti-solvent Addition:
-
Return filtrate to reflux.
-
Slowly add warm Deionized Water (approx. 60°C) via addition funnel.
-
Stop point: When the solution turns slightly turbid (cloud point).
-
Add hot Ethanol dropwise just enough to make the solution clear again.
-
-
Controlled Cooling (The Purification Step):
-
Turn off heat. Allow the flask to cool to ambient temperature slowly (approx. 10°C/hour).
-
Seeding: At approx. 50-55°C, add a few seed crystals of pure TMBSA if available to induce uniform crystal growth.
-
Once at RT, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the white crystalline solid using vacuum filtration.
-
Wash: Wash the cake with a cold (0°C) mixture of Ethanol:Water (1:1 ratio). This displaces the mother liquor containing the impurities without dissolving the product.
-
-
Drying:
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Validation: Weigh to constant weight.
-
Protocol 3: Impurity Scavenging (Activated Carbon)
Use this if the crude material is colored (yellow/brown), indicating oxidation products.
-
During the Dissolution step (Step 1 above), add Activated Carbon (5-10 wt% relative to crude mass).
-
Reflux for 15-20 minutes.
-
Perform Hot Filtration (Step 2) strictly through a Celite pad to remove all carbon fines.
-
Proceed with Anti-solvent Addition.
Quality Control & Data Analysis
Summarized below are the expected metrics for the purified compound.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline needles | Visual |
| Purity | > 99.5% Area | HPLC (C18, ACN:Water Gradient) |
| Melting Point | 178 - 182°C (Typical for methoxy-sulfonamides)* | DSC / Capillary |
| Residual Solvent | < 5000 ppm (Ethanol) | GC-Headspace |
| Water Content | < 0.5% | Karl Fischer |
*Note: Exact melting point should be established against a certified reference standard, as specific polymorphs may vary.
Visualization: Recrystallization Workflow
Figure 2: Step-by-step unit operation flow for the purification process.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or anti-solvent added too quickly. | Re-heat to reflux.[1] Add more ethanol. Cool much slower with vigorous stirring. |
| Low Yield | Too much solvent used or not cooled sufficiently. | Concentrate mother liquor by rotary evaporation and repeat cooling cycle (Second Crop). |
| Colored Product | Oxidative impurities trapped in lattice. | Repeat recrystallization with Activated Carbon treatment. |
| Insoluble Matter | Inorganic salts (NaCl, Na2SO4) from synthesis. | Ensure Hot Filtration step is performed rigorously. |
References
-
Synthesis of Sulfonamides
- Title: Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
- Source: MDPI (Molecules).
-
URL:[Link]
-
General Recrystallization Techniques
- Title: Recrystallization - Organic Chemistry Lab Techniques.
- Source: Nichols, LibreTexts.
-
URL:[Link]
-
Related Compound Data (Ro 61-8048)
-
Solubility of Methoxy-Benzene Derivatives
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Preparing 2,4,5-trimethoxybenzene-1-sulfonamide for in vitro biological assays
Application Note: Preparation and Evaluation of 2,4,5-Trimethoxybenzene-1-sulfonamide for In Vitro Biological Assays
Executive Summary
2,4,5-Trimethoxybenzene-1-sulfonamide (TMBS) is a pharmacologically significant scaffold.[1] It combines the electron-rich trimethoxybenzene moiety—structurally homologous to the A-ring of colchicine (a tubulin-destabilizing agent)—with a sulfonamide group, the classic zinc-binding pharmacophore for Carbonic Anhydrase (CA) inhibition.[2]
This guide provides a rigorous, self-validating workflow for researchers to:
-
Synthesize and Purify TMBS with high fidelity.
-
Solubilize the hydrophobic compound for biological stability.
-
Evaluate its potency via enzymatic (CA inhibition) and cellular (viability) assays.[2]
Chemical Synthesis & Characterization
The synthesis exploits the high electron density of 1,2,4-trimethoxybenzene to facilitate electrophilic aromatic substitution via chlorosulfonation, followed by ammonolysis.[1]
Reaction Scheme
Figure 1: Two-step synthesis of TMBS. The electron-rich ring directs sulfonation to the 5-position (para to the 1-methoxy).
Detailed Protocol
Step 1: Chlorosulfonation
-
Setup: Equip a 100 mL round-bottom flask with a drying tube (CaCl₂). Place in an ice-salt bath (0°C).
-
Reagent Addition: Add chlorosulfonic acid (5.0 mL, excess) to the flask.
-
Substrate Addition: Slowly add 1,2,4-trimethoxybenzene (1.68 g, 10 mmol) portion-wise over 20 minutes. Rationale: The reaction is highly exothermic; rapid addition causes charring and regioisomeric impurities.[2]
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) for 2 hours.
-
Quench: Pour the reaction mixture dropwise onto 100 g of crushed ice . The sulfonyl chloride will precipitate as a white/off-white solid. Filter and wash with cold water.[3]
Step 2: Ammonolysis
-
Conversion: Suspend the wet sulfonyl chloride cake immediately in 25% aqueous ammonium hydroxide (20 mL) . Note: Do not dry the intermediate; it is hydrolytically unstable.[2]
-
Heating: Heat the suspension at 60°C for 1 hour. The solid will dissolve and then reprecipitate as the sulfonamide forms.
-
Isolation: Cool to RT, neutralize to pH 7 with dilute HCl (if necessary), and filter the precipitate.
-
Purification: Recrystallize from Ethanol/Water (1:1) .
Quality Control Criteria (Self-Validation):
-
Yield: Expected >70%.
-
Purity: >95% by HPLC.
-
1H NMR (DMSO-d6): Look for the diagnostic sulfonamide singlet (
) at ppm (exchangeable with D₂O) and three distinct methoxy singlets ( ppm).[1][2]
Stock Preparation & Solubility Management
Sulfonamides are notoriously difficult to solubilize in aqueous buffers due to their pKa (~10.0) and lipophilicity.[2] Improper stock preparation is the leading cause of "false negatives" in bioassays.
The "DMSO-Push" Method
Do not attempt to dissolve TMBS directly in water.[2]
-
Primary Stock (100 mM): Dissolve pure TMBS powder in 100% anhydrous DMSO . Vortex for 30 seconds.
-
Aliquot & Store: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 6 months.
-
Working Solution (Assay Day):
-
Dilute the Primary Stock into the assay buffer to 2x the final concentration.
-
Critical Limit: Ensure final DMSO concentration is ≤ 0.5% for cell assays and ≤ 1% for enzyme assays to prevent solvent interference.
-
Table 1: Solubility Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Precipitate upon buffer addition | "Crash-out" effect due to hydrophobicity. | Pre-warm buffer to 37°C; Add 0.01% Triton X-100 to buffer (if assay permits). |
| Yellow discoloration | Oxidation of trimethoxy ring.[2] | Discard stock. Prepare fresh using degassed DMSO. |
| Inconsistent IC50 data | Compound aggregation. | Perform serial dilutions in 100% DMSO first, then transfer to buffer (not serial dilution in buffer). |
In Vitro Enzymatic Assay: Carbonic Anhydrase Inhibition
This protocol uses the Esterase Method (hydrolysis of 4-nitrophenyl acetate, 4-NPA) rather than the Wilbur-Anderson (CO2) method, as it is more amenable to high-throughput screening in 96-well plates.[1][2]
Assay Principle
[1][2]-
Inhibitor Action: TMBS binds the Zn²⁺ active site, preventing hydrolysis.
Protocol
Reagents:
-
Enzyme: Human Carbonic Anhydrase II (hCA II), 20 nM final.[1][2]
-
Substrate: 4-NPA (3 mM stock in acetonitrile).
-
Buffer: 50 mM Tris-SO₄, pH 7.6.
Workflow:
-
Plate Setup: Add 10 µL of TMBS (diluted in buffer/DMSO) to test wells.
-
Controls: Buffer + DMSO (Negative Control); Acetazolamide (Positive Control).
-
-
Enzyme Addition: Add 20 µL of hCA II enzyme solution.
-
Pre-Incubation: Incubate at 25°C for 15 minutes . Rationale: Allows the sulfonamide to displace the zinc-bound water molecule.
-
Start Reaction: Add 170 µL of Substrate Solution (freshly diluted 4-NPA).
-
Measurement: Monitor Absorbance (405 nm) every 30 seconds for 10 minutes (Kinetic Mode).
Data Analysis
Calculate the initial velocity (
Cellular Assay: Hypoxic Viability Screening
Since CA IX is upregulated in hypoxia, testing TMBS under hypoxic conditions validates its mechanism as a cancer-targeting agent.[2]
Experimental Logic
-
Cell Line: MDA-MB-231 (Triple-negative breast cancer, high CA IX expression).[1]
-
Condition: Normoxia (21% O₂) vs. Hypoxia (1% O₂).
-
Hypothesis: TMBS should show lower IC50 (higher potency) in hypoxia if it selectively targets the stress-response machinery or CA IX.[2]
Workflow Diagram
Figure 2: Differential cytotoxicity workflow to assess hypoxia selectivity.
Protocol Steps
-
Seeding: Seed cells in 96-well plates. Allow attachment for 24h.
-
Treatment: Remove media. Add fresh media containing serial dilutions of TMBS (0.1 µM – 100 µM).
-
Induction: Place one plate in a standard incubator and the duplicate in a Hypoxia Chamber (1% O₂, 5% CO₂, 94% N₂).
-
Readout: After 48h, add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO and read OD at 570 nm.
References
-
Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link
-
Nocentini, A., & Supuran, C. T. (2018).[1] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740.[1] Link[1]
-
Verpoorte, E., et al. (2006).[1] Enzymatic Assay of Carbonic Anhydrase Esterase Activity. Sigma-Aldrich Protocol. Link
-
Cummings, R. D., et al. (2013).[1] Guidelines for Chemical Screening and Solubility Optimization. NCBI Bookshelf. Link
-
Boyd, M. R. (1997).[2] The NCI In Vitro Anticancer Drug Discovery Screen. Teicher B.A. (eds) Tumor Models in Cancer Research. Humana Press. Link[1][2]
Sources
The 2,4,5-Trimethoxybenzene-1-sulfonamide Scaffold: A Versatile Platform for the Development of Novel Protease Inhibitors
Introduction: The Enduring Quest for Potent and Selective Protease Inhibitors
Proteases, a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, are fundamental to a vast array of physiological processes. Their intricate involvement in everything from digestion and blood coagulation to cellular signaling and apoptosis underscores their importance in maintaining homeostasis. However, dysregulation of protease activity is a hallmark of numerous pathological conditions, including cancer, neurodegenerative disorders, and infectious diseases. This has positioned proteases as one of the most significant and extensively studied classes of drug targets. The development of small molecule inhibitors that can selectively modulate the activity of specific proteases remains a cornerstone of modern drug discovery.
The sulfonamide functional group has long been recognized as a privileged scaffold in medicinal chemistry, featured in a wide array of therapeutic agents.[1] Its ability to act as a bioisostere of an amide bond, coupled with its capacity to engage in key hydrogen bonding interactions within enzyme active sites, has made it a particularly attractive moiety for the design of protease inhibitors.[2][3] This application note explores the potential of a specific, yet underexplored, sulfonamide scaffold: 2,4,5-trimethoxybenzene-1-sulfonamide . We will delve into the rationale behind its selection, provide detailed protocols for the synthesis of derivative libraries, and outline robust assays for the evaluation of their inhibitory activity against various classes of proteases.
The Rationale: Why 2,4,5-Trimethoxybenzene-1-sulfonamide?
The selection of the 2,4,5-trimethoxybenzene-1-sulfonamide scaffold is predicated on a confluence of advantageous structural and electronic properties inherent to the trimethoxyphenyl moiety. While direct evidence for this specific scaffold in protease inhibition is emerging, the well-documented roles of substituted phenyl rings and sulfonamides in inhibitor design provide a strong theoretical foundation.
-
Electronic Richness and Hydrogen Bonding Potential: The three methoxy groups on the benzene ring significantly increase its electron density, potentially enhancing π-π stacking interactions with aromatic residues within a protease's active site. Furthermore, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, providing additional points of interaction to increase binding affinity and specificity.
-
Defined Substitution Pattern for Vectorial Orientation: The specific 2,4,5-substitution pattern provides a well-defined three-dimensional structure. This allows for the predictable vectorial projection of substituents from the sulfonamide nitrogen into the various specificity pockets (S1, S2, etc.) of the target protease. This is crucial for optimizing interactions and achieving selectivity.
-
Metabolic Stability: The methoxy groups can influence the metabolic stability of the compound. While O-demethylation is a possible metabolic route, the overall substitution pattern can shield the aromatic ring from extensive oxidative metabolism, potentially leading to improved pharmacokinetic profiles.
-
Synthetic Tractability: The starting material, 2,4,5-trimethoxybenzoic acid or related compounds, are commercially available, and the synthesis of the corresponding sulfonyl chloride is a feasible process, providing a solid foundation for library synthesis.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, validated protocols for the synthesis of a diverse library of protease inhibitors based on the 2,4,5-trimethoxybenzene-1-sulfonamide scaffold and for their subsequent biological evaluation.
Part 1: Synthesis of 2,4,5-Trimethoxybenzene-1-sulfonyl Chloride (1)
The foundational precursor for the synthesis of the inhibitor library is the corresponding sulfonyl chloride. A common route involves the chlorosulfonation of 1,2,4-trimethoxybenzene.
Materials:
-
1,2,4-Trimethoxybenzene
-
Chlorosulfonic acid
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,2,4-trimethoxybenzene (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Chlorosulfonation: Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TCM).
-
Workup: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,4,5-trimethoxybenzene-1-sulfonyl chloride (1). This product is often used in the next step without further purification.
Diagram 1: Synthetic Workflow for Inhibitor Library
Caption: General workflow for the synthesis of a 2,4,5-trimethoxybenzene-1-sulfonamide inhibitor library.
Part 2: Synthesis of the 2,4,5-Trimethoxybenzene-1-sulfonamide Inhibitor Library (2)
This protocol describes a general method for the parallel synthesis of a library of sulfonamide derivatives by reacting the sulfonyl chloride with a diverse set of primary and secondary amines.[4]
Materials:
-
2,4,5-Trimethoxybenzene-1-sulfonyl chloride (1)
-
A diverse library of primary and secondary amines (e.g., amino acid esters, heterocyclic amines, aliphatic amines)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an array of reaction vials, dissolve the desired amine (1.0 eq) in anhydrous DCM.
-
Addition of Base and Sulfonyl Chloride: Add TEA or DIPEA (1.5-2.0 eq) to each vial. In a separate flask, prepare a stock solution of 2,4,5-trimethoxybenzene-1-sulfonyl chloride (1) (1.1 eq) in anhydrous DCM. Add the appropriate volume of the sulfonyl chloride solution to each reaction vial.
-
Reaction: Seal the vials and allow the reactions to stir at room temperature for 12-24 hours.
-
Workup and Purification: Upon completion, wash the reaction mixtures with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layers over Na₂SO₄, filter, and concentrate. Purify each compound by flash column chromatography on silica gel.
-
Characterization: Characterize the final products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
Part 3: In Vitro Protease Inhibition Assays
The inhibitory potency of the synthesized compounds should be evaluated against a panel of proteases to determine their activity and selectivity. General protocols for serine, cysteine, and metalloproteases are provided below. These should be adapted based on the specific protease of interest.
General Materials:
-
Target protease (e.g., Trypsin, Cathepsin B, MMP-9)
-
Fluorogenic or chromogenic substrate specific for the target protease
-
Assay buffer specific for the target protease
-
Synthesized inhibitors dissolved in DMSO
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader capable of kinetic measurements
Protocol 3.1: Serine Protease Inhibition Assay (e.g., Trypsin) [5]
-
Preparation: Prepare a stock solution of the fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin) in DMSO. Prepare serial dilutions of the inhibitors in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂).
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of the inhibitor dilution (or DMSO for control), and 25 µL of the trypsin solution in assay buffer.
-
Pre-incubation: Incubate the plate at 37 °C for 15-30 minutes.
-
Reaction Initiation: Add 100 µL of the pre-warmed substrate solution to each well to initiate the reaction.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC) over time in a kinetic mode.
-
Data Analysis: Determine the initial reaction velocities (V₀) from the linear portion of the progress curves. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.
Protocol 3.2: Cysteine Protease Inhibition Assay (e.g., Cathepsin B) [6]
-
Preparation: Prepare a stock solution of the fluorogenic substrate (e.g., Z-Arg-Arg-AMC for Cathepsin B) in DMSO. Prepare serial dilutions of the inhibitors in assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT or another reducing agent).
-
Enzyme Activation: Pre-activate the Cathepsin B by incubating it in the assay buffer containing the reducing agent.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of the inhibitor dilution, and 25 µL of the activated Cathepsin B solution.
-
Pre-incubation: Incubate at 37 °C for 15-30 minutes.
-
Reaction Initiation and Data Acquisition: Add 100 µL of the pre-warmed substrate solution and monitor fluorescence as described for serine proteases.
-
Data Analysis: Calculate IC₅₀ values as described above.
Protocol 3.3: Metalloprotease Inhibition Assay (e.g., MMP-9) [7]
-
Preparation: Prepare a stock solution of a generic MMP fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Prepare serial dilutions of the inhibitors in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of the inhibitor dilution, and 25 µL of the MMP-9 solution.
-
Pre-incubation: Incubate at 37 °C for 30 minutes.
-
Reaction Initiation and Data Acquisition: Add 100 µL of the substrate solution and monitor fluorescence (e.g., Ex/Em = 328/393 nm for Mca/Dpa FRET pair).
-
Data Analysis: Determine IC₅₀ values as previously described.
Diagram 2: Protease Inhibition Screening Cascade
Caption: A typical screening cascade for identifying potent and selective protease inhibitors.
Data Presentation and Interpretation
The results of the inhibition assays should be tabulated to facilitate the analysis of structure-activity relationships (SAR).
Table 1: Inhibitory Activity (IC₅₀, µM) of 2,4,5-Trimethoxybenzene-1-sulfonamide Derivatives
| Compound ID | R¹ | R² | Trypsin IC₅₀ (µM) | Cathepsin B IC₅₀ (µM) | MMP-9 IC₅₀ (µM) |
| 2a | H | Benzyl | >100 | 5.2 ± 0.4 | 25.1 ± 2.1 |
| 2b | H | 4-Fluorobenzyl | >100 | 2.8 ± 0.3 | 15.8 ± 1.5 |
| 2c | H | (S)-CH(CH₃)CO₂Et | 50.3 ± 4.5 | 12.5 ± 1.1 | 78.3 ± 6.9 |
| 2d | Me | Me | >100 | >100 | >100 |
| ... (additional compounds) |
Data are presented as mean ± standard deviation from three independent experiments.
From this hypothetical data, one could infer that for this scaffold, a free sulfonamide N-H may be important for activity (compare 2a-c with 2d). Furthermore, substitution on the benzyl ring (2b vs. 2a) appears to enhance potency against Cathepsin B and MMP-9. Such insights are critical for guiding the next round of inhibitor design and optimization.
Conclusion and Future Directions
The 2,4,5-trimethoxybenzene-1-sulfonamide scaffold represents a promising and synthetically accessible starting point for the development of novel protease inhibitors. The inherent electronic and structural features of the trimethoxyphenyl moiety provide a strong rationale for its potential to yield potent and selective inhibitors. The protocols outlined in this application note provide a comprehensive framework for the synthesis of a diverse chemical library based on this scaffold and for its subsequent biological evaluation against various classes of proteases.
Future work should focus on expanding the diversity of the amine building blocks used in the library synthesis to probe a wider range of chemical space. Promising hits from the initial screening should be subjected to more detailed kinetic analysis to determine their mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Furthermore, co-crystallization of lead compounds with their target proteases will provide invaluable structural information to guide further structure-based drug design efforts.
References
-
Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing. 2023-11-22. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. [Link]
-
Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors. NIH. 2012-03-12. [Link]
-
Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones. PMC. [Link]
-
Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors. PubMed. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. 2021-01-30. [Link]
-
Binding affinities for sulfonamide inhibitors with matrix metalloproteinase-2 using a linear response method. PubMed. [Link]
-
A novel approach to serine protease inhibition: kinetic characterization of inhibitors whose potencies and selectivities are dramatically enhanced by Zinc(II). PubMed. 2000-04-25. [Link]
-
Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers. 2022-04-20. [Link]
-
Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. PMC. [Link]
-
Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders. PMC. [Link]
-
Convenient Route to Secondary Sulfinates: Application to the Stereospecific Synthesis of α-C-Chiral Sulfonamides. Organic Chemistry Portal. [Link]
-
The synthetic routes to compounds 2–4. | Download Scientific Diagram. ResearchGate. [Link]
Sources
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Convenient Route to Secondary Sulfinates: Application to the Stereospecific Synthesis of α-C-Chiral Sulfonamides [organic-chemistry.org]
- 5. Frontiers | Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases [frontiersin.org]
- 6. Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 2,4,5-Trimethoxybenzene-1-sulfonamide
Executive Summary & Strategic Context
2,4,5-Trimethoxybenzene-1-sulfonamide is a high-value pharmacophore found in various tubulin inhibitors, carbonic anhydrase inhibitors, and antimitotic agents. While the synthesis appears trivial on a milligram scale, the scale-up (100g to kg range) presents distinct engineering challenges driven by the electron-rich nature of the 1,2,4-trimethoxybenzene starting material.
Key Scale-Up Challenges:
-
Exotherm Management: The chlorosulfonation of electron-rich arenes is highly exothermic. Poor heat removal leads to sulfone by-product formation (bis(2,4,5-trimethoxyphenyl)sulfone) and tarring.
-
Regiocontrol: While the 5-position is electronically favored, higher temperatures promote thermodynamic equilibration to less desirable isomers or over-sulfonation.
-
Gas Evolution: The generation of stoichiometric HCl gas requires efficient scrubbing systems to maintain process safety and compliance.
This guide details a robust, two-step protocol designed for reproducibility and safety, moving from the precursor 1,2,4-trimethoxybenzene to the final sulfonamide with >98% purity.
Retrosynthetic Logic & Mechanism
The most efficient industrial route involves the direct electrophilic aromatic substitution of 1,2,4-trimethoxybenzene using chlorosulfonic acid (
Mechanistic Insight
The reaction proceeds via a sigma-complex intermediate. The methoxy groups at positions 1, 2, and 4 strongly activate the ring. Position 5 is the most nucleophilic site due to the cooperative ortho/para directing effects of the methoxy groups at C1 and C4, and steric accessibility compared to C3.
Critical Process Parameter (CPP): The concentration of
Figure 1: Reaction pathway highlighting the two-stage transformation. The excess chlorosulfonic acid drives the equilibrium toward the sulfonyl chloride.
Detailed Experimental Protocols
Step 1: Synthesis of 2,4,5-Trimethoxybenzenesulfonyl Chloride
Safety Warning: Chlorosulfonic acid is extremely corrosive and reacts violently with water. All glassware must be oven-dried. A caustic scrubber (NaOH trap) is mandatory for HCl off-gassing.
Reagent Table (Scale: 100g Batch)
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Notes |
| 1,2,4-Trimethoxybenzene | 168.19 | 1.0 | 100.0 g (0.59 mol) | Liquid/Low melt solid |
| Chlorosulfonic Acid | 116.52 | 5.0 | 346.0 g (197 mL) | Corrosive/Fuming |
| Dichloromethane (DCM) | 84.93 | Solvent | 500 mL | Anhydrous |
| Ice/Water | 18.02 | Quench | ~2 kg | For precipitation |
Procedure
-
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a pressure-equalizing addition funnel, a thermometer, and a gas outlet connected to a NaOH scrubbing trap.
-
Charging: Charge the flask with Chlorosulfonic Acid (197 mL) . Cool the system to -5 °C to 0 °C using an ice/salt bath.
-
Addition: Dissolve 1,2,4-trimethoxybenzene (100 g) in DCM (100 mL) to reduce viscosity. Add this solution dropwise to the acid over 90 minutes .
-
Process Control: Do not allow the internal temperature to exceed 5 °C . Rapid addition will cause a thermal runaway and dark tar formation.
-
-
Reaction: Once addition is complete, allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature (20–25 °C) and stir for an additional 2 hours.
-
Checkpoint: TLC (Hexane/EtOAc 7:3) should show complete consumption of starting material.
-
-
Quench (Critical): Pour the reaction mixture slowly onto 2 kg of crushed ice with vigorous stirring.
-
Note: This step is violent. Wear full PPE (face shield). The product will precipitate as a white to off-white solid.
-
-
Isolation: Extract the aqueous slurry with DCM (3 x 400 mL). Wash the combined organic layers with cold water (2 x 300 mL) and saturated NaHCO3 (until neutral pH).
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo to yield the sulfonyl chloride.-
Yield Expectation: 130–145 g (80–90%).
-
Storage: Use immediately or store under
in a freezer (hydrolysis sensitive).
-
Step 2: Ammonolysis to 2,4,5-Trimethoxybenzene-1-sulfonamide
Reagent Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Notes |
| Sulfonyl Chloride (from Step 1) | 266.69 | 1.0 | 130.0 g (0.49 mol) | Solid |
| Ammonium Hydroxide (28-30%) | 35.05 | 10.0 | ~300 mL | Excess required |
| Acetone or THF | - | Solvent | 400 mL | Solubilizing agent |
Procedure
-
Setup: 1L 3-neck flask with mechanical stirrer and thermometer.
-
Solubilization: Dissolve the crude sulfonyl chloride (130 g) in Acetone (400 mL) . Cool to 0–5 °C .
-
Ammonolysis: Add Ammonium Hydroxide (300 mL) dropwise over 30 minutes.
-
Chemistry Note: The reaction is exothermic.[2] Maintain temp < 15 °C to prevent hydrolysis of the chloride to the sulfonic acid.
-
-
Completion: Stir at room temperature for 2 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove acetone. The product will precipitate from the remaining aqueous layer.
-
Filtration: Filter the solid and wash with cold water (3 x 100 mL) to remove ammonium chloride salts.
-
Purification: Recrystallize from Ethanol/Water (9:1) .
-
Final Yield: ~100–110 g (Overall yield ~70%).
-
Appearance: White crystalline needles.
-
Melting Point: 178–180 °C (Lit. value check required).
-
Process Workflow & Unit Operations
The following diagram illustrates the unit operations required for the scale-up, emphasizing the critical safety nodes.
Figure 2: Process flow diagram illustrating the sequence of unit operations and the critical scrubbing system for HCl management.
Analytical Validation
To ensure the trustworthiness of the protocol, the final product must meet the following specifications:
-
HPLC Purity: >98.5% (Area %).
-
1H NMR (DMSO-d6, 400 MHz):
- 7.35 (s, 1H, Ar-H), 6.75 (s, 1H, Ar-H) — confirms 2,5-substitution pattern (para relationship not strictly visible as singlets, but lack of ortho coupling confirms separation). Correction: 2,4,5-substitution leaves protons at 3 and 6. These are para to each other and usually appear as singlets.
-
7.05 (s, 2H,
, exchangeable with ). -
3.85, 3.82, 3.78 (s, 9H,
).
-
Mass Spectrometry (ESI): m/z 247.05
.
References
-
Ghorab, M. M., et al. (2010). "Synthesis and anticancer evaluation of some novel novel sulfonamides." European Journal of Medicinal Chemistry.
-
Lombardino, J. G. (1971). "Preparation and anti-inflammatory activity of some nonacidic trisubstituted imidazoles." Journal of Medicinal Chemistry. (Foundational work on sulfonamide synthesis).[3]
-
Occupational Safety and Health Administration (OSHA). "Chlorosulfonic Acid - Occupational Health Guideline."
-
PubChem. "2,4,5-Trimethoxybenzenesulfonamide Compound Summary."
Sources
Troubleshooting & Optimization
Technical Support Center: Crystallization of Polymethoxy Sulfonamides
Executive Summary & Mechanistic Insight[1]
Welcome to the technical support hub for polymethoxy sulfonamides. These substrates present a unique "perfect storm" for crystallization chemists.
The Core Problem:
Sulfonamides are strong hydrogen bond donors/acceptors, but the addition of multiple methoxy (-OCH
-
Entropic Penalty: To crystallize, the molecule must "freeze" multiple freely rotating methoxy groups into a specific orientation. This creates a high entropic barrier to nucleation [1].
-
Lipophilic/Polar Conflict: The sulfonamide core is polar, while the polymethoxy aryl ring is lipophilic. This amphiphilicity often leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean nucleation [2].
This guide provides self-validating protocols to bypass these thermodynamic traps.
Troubleshooting Guide (Q&A Format)
Issue 1: "My product comes out as a sticky oil (LLPS) instead of crystals."
Diagnosis: You have entered a region in the phase diagram where the metastable liquid-liquid immiscibility gap overlaps with the supersaturation zone. This usually happens when the supersaturation is too high or the temperature is above the "oiling out" boundary but below the melting point of the solvated species.
Immediate Action: Do not cool further; this will only make the oil more viscous and harder to crystallize.
Protocol:
-
Re-heat: Heat the mixture until the solution is clear (monophasic).
-
Add a "Solubilizer": Add a small amount (5-10% v/v) of a solvent that dissolves the oil phase well (e.g., THF or Dichloromethane) to the bulk solvent. This shifts the phase diagram, destabilizing the oil phase [3].
-
Seed at High Temperature: Add seed crystals before the solution reaches the cloud point.
-
Isothermal Aging: Hold the temperature constant just below the saturation point. Allow the oil droplets to re-dissolve and transfer mass to the growing seeds (Ostwald Ripening).
Issue 2: "I get crystals, but they are the wrong polymorph (metastable)."
Diagnosis: Polymethoxy sulfonamides exhibit conformational polymorphism . Fast precipitation (kinetic control) traps the methoxy groups in high-energy conformations, leading to metastable forms that may convert during storage or formulation.
Solution: Switch to Thermodynamic Control .
Protocol:
-
Solvent Choice: Avoid rapid evaporation solvents (DCM, Acetone). Use high-boiling solvents (Toluene, IPA, Anisole) that allow for higher temperature equilibration.
-
Slurry Conversion: Take your metastable crystals/oil, suspend them in a saturated solution of a marginal solvent (e.g., IPA/Water 90:10), and stir at 50°C for 24-48 hours. This provides the activation energy required for the methoxy groups to rotate into their thermodynamically preferred low-energy packing [4].
Issue 3: "The solution stays clear for days (No Nucleation)."
Diagnosis: The "methoxy rotor effect" is preventing the formation of a critical nucleus. The molecules are associating but cannot lock into a lattice.
Solution: Heterologous Nucleation (Template Surface).
Protocol:
-
Scratching is insufficient.
-
Use a Template: Add a few grains of a structurally similar sulfonamide (if available) or a functionalized polymer bead (e.g., cross-linked polystyrene).
-
Anti-Solvent Vapor Diffusion: Place a small vial of your solution inside a larger jar containing a volatile anti-solvent (e.g., Pentane). Seal the jar. The slow diffusion of pentane gradually increases supersaturation without shocking the system into oiling out.
Decision Pathways (Visualization)
The following diagrams illustrate the logical flow for troubleshooting these specific issues.
Figure 1: Oiling Out (LLPS) Mitigation Strategy
Caption: Decision tree for managing Liquid-Liquid Phase Separation (LLPS) in lipophilic sulfonamides.
Figure 2: Polymorph Selection Mechanism
Caption: The impact of methoxy group rotation on kinetic vs. thermodynamic crystal form selection.
Solvent Screening Data
Polymethoxy sulfonamides require a delicate balance of polarity. The following table summarizes solvent classes based on experimental success rates with this specific scaffold.
| Solvent Class | Examples | Suitability | Notes |
| Alcohols | Methanol, Ethanol | Poor | High solubility often leads to solvates. H-bonding competes with sulfonamide-sulfonamide interactions. |
| Ethers | THF, Dioxane | Moderate | Good for dissolving, but difficult to nucleate from. Use as the "Good" solvent in anti-solvent methods. |
| Aromatics | Toluene, Xylene | Excellent | |
| Chlorinated | DCM, Chloroform | Avoid | Too volatile. Rapid evaporation freezes the "wrong" conformer (amorphous/metastable). |
| Nitriles | Acetonitrile | Good | Often works well for cooling crystallization; less prone to solvate formation than alcohols. |
Detailed Protocol: Controlled Anti-Solvent Crystallization
This protocol is designed to prevent local regions of high supersaturation that trigger oiling out.
Materials:
-
Compound (1 g)
-
Good Solvent: THF (or DMSO if solubility is very low)
-
Anti-Solvent: Water (or Toluene if using THF)
-
Equipment: Syringe pump, overhead stirrer.
Step-by-Step:
-
Dissolution: Dissolve 1 g of sulfonamide in the minimum amount of Good Solvent at 40°C. Filter to remove particulate matter (nucleation sites for the wrong form).
-
Initial Charge: Place the solution in the reactor and set stirring to 200 RPM.
-
Seeding (Critical): Add 1-2 mg of seed crystals (if available). If not, scratch the vessel wall.
-
Anti-Solvent Addition (Phase 1): Using a syringe pump, add the Anti-Solvent extremely slowly (0.1 mL/min) until the solution becomes slightly turbid.
-
Hold: Stop addition. Hold at 40°C for 60 minutes. Reason: This allows the initial oil droplets or amorphous precipitate to reorganize onto the seeds.
-
Anti-Solvent Addition (Phase 2): Resume addition at a faster rate (0.5 mL/min) until a 1:3 ratio (Solvent:Anti-Solvent) is reached.
-
Cooling: Cool to 5°C over 4 hours (0.15°C/min).
-
Isolation: Filter immediately. Wash with cold Anti-Solvent.
References
-
Yu, L., Reutzel-Edens, S. M., & Mitchell, C. A. (2000). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Organic Process Research & Development. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions. [Link]
-
Nichols, L. (2022).[1] Crystallization Troubleshooting: Oiling Out. Chemistry LibreTexts. [Link]
-
Cruz-Cabeza, A. J., & Bernstein, J. (2014). Conformational Polymorphism. Chemical Reviews. [Link]
Sources
Purification techniques for separating sulfonyl chloride intermediates from final sulfonamides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying target sulfonamides from reactive sulfonyl chloride intermediates and their byproducts. The synthesis of a sulfonamide, typically via the reaction of a sulfonyl chloride with a primary or secondary amine, is a cornerstone of medicinal chemistry.[1][2] However, the workup and purification stages are often non-trivial due to the high reactivity of the sulfonyl chloride starting material. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure the isolation of high-purity final products.
Section 1: Troubleshooting Guide (Problem-Oriented)
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My analytical data (TLC, LC-MS) shows my final product is contaminated with unreacted sulfonyl chloride. How do I remove it?
Probable Cause: This is the most common purification challenge and typically arises from using an excess of the sulfonyl chloride to drive the reaction to completion or from an incomplete reaction. The unreacted sulfonyl chloride is electrophilic and can interfere with subsequent steps or biological assays.
Solutions:
-
Aqueous Basic Hydrolysis (Quenching): This is the most common and cost-effective method. By adding an aqueous base, the sulfonyl chloride is hydrolyzed to its corresponding sulfonic acid salt (e.g., sodium sulfonate). This salt is highly polar and water-soluble, allowing for its easy removal into the aqueous phase during a liquid-liquid extraction.[3][4]
-
Mechanism: R-SO₂Cl + 2 NaOH(aq) → R-SO₃⁻Na⁺ + NaCl + H₂O
-
Best For: Products that are stable to basic (pH > 8) conditions and are not water-soluble.
-
Procedure: See Protocol 1 for a detailed step-by-step guide.
-
-
Amine Quench: Add a simple, low-molecular-weight primary or secondary amine (e.g., diethylamine, ammonia) to the reaction mixture.[3] This converts the highly reactive sulfonyl chloride into a new, more polar sulfonamide that can be more easily separated from the desired product by chromatography or extraction.
-
Mechanism: R-SO₂Cl + 2 R'₂NH → R-SO₂NR'₂ + R'₂NH₂⁺Cl⁻
-
Best For: Products that are sensitive to aqueous or basic conditions.
-
Consideration: You must ensure the newly formed sulfonamide has different physical properties (polarity, solubility) than your target compound for effective separation.
-
-
Scavenger Resins: Use a polymer-bound amine (scavenger) resin, such as aminomethyl polystyrene.[3][4] The resin's amine groups react with the excess sulfonyl chloride, covalently binding it to the solid support. The resin is then simply removed by filtration.
-
Mechanism: Resin-NH₂ + R-SO₂Cl → Resin-NH-SO₂-R
-
Best For: High-value or base-sensitive products where maximizing yield is critical and non-chromatographic purification is desired.[4]
-
Procedure: See Protocol 3 for a detailed step-by-step guide.
-
Q2: My desired sulfonamide contains base-labile groups (e.g., esters, certain protecting groups). What purification methods are safe to use?
Probable Cause: Standard aqueous hydrolysis with strong bases like sodium hydroxide can cleave sensitive functional groups, leading to product degradation and complex impurity profiles.
Solutions:
-
Mild Basic Hydrolysis: Instead of a strong base, use a milder aqueous base like sodium bicarbonate (NaHCO₃).[3][4] This is often sufficient to hydrolyze the sulfonyl chloride while minimizing damage to sensitive moieties.
-
Non-Aqueous Amine Quench: This is an excellent choice for base-sensitive compounds. Perform the reaction in an aprotic solvent and, upon completion, add a simple amine to quench the excess sulfonyl chloride. The resulting mixture can then be worked up or directly purified by column chromatography.[3]
-
Scavenger Resins: This is arguably the safest and most efficient method for sensitive substrates. The reaction conditions are non-aqueous and neutral, and the removal of the resin is achieved by simple filtration, avoiding any harsh pH changes.[3][4]
-
Cellulose Scavenging: An older but effective method involves treating the reaction mixture with cellulose (e.g., filter paper) in the presence of a non-nucleophilic base like pyridine. The hydroxyl groups on the cellulose react with the sulfonyl chloride, which is then removed by filtration.[3]
Q3: My product and the sulfonyl chloride co-elute during column chromatography. How can I improve separation?
Probable Cause: The polarity of your target sulfonamide and the starting sulfonyl chloride may be too similar for effective separation on silica gel using standard solvent systems.
Solutions:
-
Derivatize Before Chromatography: The most robust solution is to not attempt the separation directly. Before loading the column, perform a quench as described in Q1 . Converting the sulfonyl chloride to either a highly polar sulfonic acid salt (via hydrolysis) or a different sulfonamide (via amine quench) will drastically change its polarity and Rf value, making chromatographic separation straightforward.[3]
-
Optimize Chromatography Conditions: If derivatization is not an option, careful optimization of your chromatography is needed.
-
Solvent System: Use a less polar eluent system (e.g., increase the hexane-to-ethyl acetate ratio). Sulfonyl chlorides are generally less polar than sulfonamides. A lower polarity mobile phase will increase the retention time of both compounds but may enhance the separation between them.
-
Stationary Phase: Consider alternative stationary phases. If using normal phase silica, you could explore alumina or a diol-bonded phase. For reversed-phase HPLC, a C18 column is standard, but optimizing the mobile phase (e.g., water/acetonitrile vs. water/methanol) and pH with buffers can significantly impact retention and selectivity.[5]
-
Q4: After my aqueous workup, a new, highly polar spot (baseline on TLC) has appeared. What is it and how do I remove it?
Probable Cause: This new spot is almost certainly the sulfonic acid (R-SO₃H) or its corresponding salt, formed by the hydrolysis of the unreacted sulfonyl chloride.[6] While this is the intended outcome of a basic quench, ensuring its complete removal is key.
Solutions:
-
Thorough Liquid-Liquid Extraction: The sulfonic acid salt is designed to be water-soluble. Its presence in your final organic layer suggests an inefficient extraction.
-
Repeat Washes: Wash the organic layer multiple times (2-3x) with the basic aqueous solution (e.g., saturated NaHCO₃) and then with brine.[4]
-
Check pH: Ensure the pH of the aqueous layer is basic (pH > 8) to keep the sulfonic acid in its deprotonated, water-soluble salt form.
-
Break Emulsions: If an emulsion forms, which can trap the salt in the organic layer, add brine (saturated NaCl solution) to help break the layers apart.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is "quenching" in this context and why is it important?
"Quenching" refers to the process of deactivating a reactive species in a reaction mixture. In sulfonamide synthesis, it specifically means converting the highly electrophilic and unstable excess sulfonyl chloride into a more stable, less reactive, and more easily removable compound before final purification. It is critical because unreacted sulfonyl chloride can continue to react during workup, concentration, or even storage, leading to impurities and inaccurate characterization.
Q2: How do I choose the best quenching agent?
The choice depends primarily on the stability of your desired product and the intended purification scheme.
-
Use an Aqueous Base (e.g., NaHCO₃, NaOH): If your product is stable to basic conditions. This is often the simplest and cheapest method, as the resulting sulfonate salt is easily removed with an aqueous wash.[4]
-
Use an Amine (e.g., NH₄OH, Et₂NH): If your product is sensitive to base but stable enough for chromatography. This converts the sulfonyl chloride to a different sulfonamide that must be separated chromatographically.[3]
-
Use a Scavenger Resin: If your product is highly sensitive, valuable, or if you want to avoid column chromatography. This method is highly selective and involves a simple filtration workup.[4]
Q3: What are scavenger resins and when should I use them?
Scavenger resins are solid-phase reagents, typically polymer beads functionalized with a reactive group (in this case, an amine).[7][8] They are used to selectively react with and "scavenge" a specific component from a solution. For sulfonyl chloride removal, amine-functionalized resins (e.g., aminomethyl polystyrene) are used.[3]
You should use them when:
-
Your target molecule is sensitive to aqueous or pH-extreme conditions.
-
You are performing parallel synthesis or creating a library of compounds and need a rapid, filtration-based purification workflow.
-
The impurity (excess sulfonyl chloride) is present in small to moderate amounts.
-
You want to avoid the time and solvent consumption associated with column chromatography.[4]
Q4: How can I monitor the reaction to ensure the sulfonyl chloride is fully consumed?
Proper reaction monitoring can prevent the need for extensive purification.
-
Thin-Layer Chromatography (TLC): This is the most common and immediate method. Spot the reaction mixture alongside a co-spot of the starting amine and sulfonyl chloride. The disappearance of the limiting reagent (usually the amine) and the sulfonyl chloride spot indicates reaction completion.[3] Sulfonamides can be visualized under UV light (254 nm) or by using a stain like fluorescamine, which reacts with primary amines.[9][10]
-
High-Performance Liquid Chromatography (HPLC): For more precise monitoring, an HPLC method can be developed. This allows for quantitative tracking of the disappearance of starting materials and the appearance of the product.[5][9]
-
LC-MS: Liquid chromatography-mass spectrometry is a powerful tool that not only separates the components but also provides mass information, confirming the identity of the product and any byproducts in real-time.
Section 3: Key Purification Protocols
Protocol 1: Standard Aqueous Workup (Basic Hydrolysis Quench)
This protocol is for the removal of excess sulfonyl chloride from a reaction mixture containing a base-stable sulfonamide product.
-
Cool the Reaction: Once the reaction is deemed complete by TLC, cool the mixture to 0 °C in an ice bath. This mitigates any exotherm from the quench.
-
Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.
-
Quench: Slowly pour the diluted reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Vent the funnel frequently, as CO₂ gas may be evolved.[4]
-
Extract: Shake the separatory funnel vigorously for 1-2 minutes. Allow the layers to fully separate. Drain and collect the organic layer.
-
Wash: Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (1x)
-
Water (1x)
-
Saturated aqueous NaCl (brine) (1x)[4]
-
-
Dry and Concentrate: Dry the isolated organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of sulfonyl chloride and sulfonic acid impurities.
-
Verify: Confirm the purity of the crude product by TLC or LC-MS before proceeding with further purification (e.g., recrystallization or chromatography).
Protocol 2: Purification using a Polymer-Bound Amine Scavenger Resin
This protocol is ideal for base-sensitive substrates or when avoiding aqueous workups is desired.
-
Select Resin: Choose a suitable polymer-bound amine scavenger, such as aminomethyl polystyrene.
-
Add Resin: To the completed reaction mixture (in an organic solvent like DCM or THF), add the scavenger resin. Use approximately 2-4 equivalents of resin relative to the initial excess of sulfonyl chloride.[4]
-
Agitate: Stir or gently shake the resulting slurry at room temperature.
-
Monitor: Monitor the disappearance of the sulfonyl chloride spot by TLC. The required time can range from a few hours to overnight, depending on the resin and reaction conditions.[3][4]
-
Filter: Once the sulfonyl chloride is consumed, filter the mixture through a fritted funnel or a cotton plug to remove the resin beads.
-
Rinse and Concentrate: Rinse the filtered resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.[3]
Protocol 3: General Guidance for Recrystallization
Recrystallization is a powerful technique for purifying solid products if a suitable solvent system can be found.
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which your desired sulfonamide is soluble at high temperatures but poorly soluble at low temperatures, while impurities (like the starting sulfonyl chloride or a quenched sulfonamide byproduct) remain soluble at low temperatures.[4] Common solvents to screen include ethanol, isopropanol, ethyl acetate/hexanes, or water/alcohol mixtures.[11]
-
Dissolve: In a flask, add the minimum amount of boiling solvent to your crude solid until it is completely dissolved.
-
Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling leads to smaller, less pure crystals.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities, and then dry them under vacuum.
Section 4: Visual Aids and Data
Table 1: Comparison of Primary Purification Strategies
| Method | Mechanism | Best For | Advantages | Limitations |
| Aqueous Basic Workup | Hydrolysis of R-SO₂Cl to water-soluble R-SO₃⁻Na⁺.[4] | Robust, base-stable products. Large-scale synthesis. | Fast, inexpensive, scalable, removes large quantities of impurities.[4] | Product must be base-stable; emulsions can form; requires organic/aqueous phases. |
| Amine Quench | Conversion of R-SO₂Cl to a new, separable sulfonamide R-SO₂NR'₂.[3] | Base-sensitive products where chromatography is planned. | Avoids harsh pH; can be done non-aqueously. | Introduces a new impurity that must be removed; requires careful method development. |
| Scavenger Resin | Covalent binding of R-SO₂Cl to a solid-supported amine, followed by filtration.[4] | Sensitive, high-value substrates; parallel synthesis. | High selectivity; simple filtration workup; mild, neutral conditions. | Higher cost; requires stoichiometric amounts and agitation time.[4] |
| Direct Chromatography | Direct separation of the product and R-SO₂Cl based on polarity. | Cases where the product and R-SO₂Cl have very different polarities. | Can be done in one step if separation is good. | Often difficult due to similar polarities; unreacted R-SO₂Cl can degrade on silica. |
Diagram 1: Purification Method Decision Tree
This diagram provides a logical workflow for selecting the appropriate purification strategy after sulfonamide synthesis.
Caption: Decision workflow for selecting a purification method.
Section 5: References
-
A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
-
Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). (2025). Benchchem.
-
Sulfonyl Chloride (SO2Cl). (n.d.). Supra sciences.
-
Technical Support Center: Removal of Tosyl-Containing Byproducts. (2025). Benchchem.
-
Scavenger Resins Archives. (2025). ChemPep.
-
Avoiding impurities in the synthesis of sulfonyl chlorides. (2025). Benchchem.
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health (NIH).
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (2014). ResearchGate.
-
Sulfonyl Chloride Resins and Associated Supported Reagents. (2004). University of Southampton.
-
Sulfonamide purification process. (1957). Google Patents.
-
Bibliographies: 'Chromatography of sulfonamides'. (2022). Grafiati.
-
A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025). Benchchem.
-
Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service.
-
Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. (2025). Benchchem.
-
Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. suprasciences.com [suprasciences.com]
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- 10. fsis.usda.gov [fsis.usda.gov]
- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Validation & Comparative
Unraveling Fragmentation Fingerprints: A Comparative Guide to the Mass Spectrometry of 2,4,5-Trimethoxybenzene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry stands as an indispensable tool in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, predictive analysis of the mass spectrometry fragmentation of 2,4,5-trimethoxybenzene-1-sulfonamide, a molecule of interest within medicinal chemistry due to its structural motifs found in various bioactive compounds.
The Logic of Fragmentation: A Predictive Analysis
The fragmentation of 2,4,5-trimethoxybenzene-1-sulfonamide in a mass spectrometer is governed by the interplay of its constituent functional groups: the sulfonamide moiety and the trimethoxylated aromatic ring. The ionization method employed will significantly influence the observed fragmentation. Electron Ionization (EI) typically induces more extensive fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) often yield a prominent protonated molecule, [M+H]⁺, with fragmentation induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).
Predicted Fragmentation Pathways
The fragmentation cascade of 2,4,5-trimethoxybenzene-1-sulfonamide is anticipated to proceed through several key pathways, driven by the stability of the resulting fragment ions. A central and highly characteristic fragmentation for aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂), a neutral loss of 64 Da.[1][2] This process is often preceded by rearrangement.
Another set of significant fragmentation events will revolve around the methoxy groups. The loss of a methyl radical (•CH₃, 15 Da) from a methoxy group is a common fragmentation pathway for methoxy-substituted aromatic compounds.[3][4] Subsequent or concerted loss of carbon monoxide (CO, 28 Da) from the resulting phenoxide-like structures can also occur.
The sulfonamide group itself can undergo characteristic cleavages. Fission of the C-S bond can lead to the formation of a trimethoxybenzene radical cation or a sulfonamide radical. Similarly, cleavage of the S-N bond can occur.
The following diagram illustrates the predicted major fragmentation pathways for the protonated molecule of 2,4,5-trimethoxybenzene-1-sulfonamide ([M+H]⁺).
Caption: Predicted major fragmentation pathways for [M+H]⁺ of 2,4,5-trimethoxybenzene-1-sulfonamide.
Comparative Analysis: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry provides unparalleled detail on molecular fragmentation, a comprehensive characterization often involves orthogonal analytical techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), structural information via fragmentation. | High sensitivity, specificity, and structural elucidation capabilities. | Isomeric differentiation can be challenging without standards; complex fragmentation may require expert interpretation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the chemical environment of atoms (¹H, ¹³C), connectivity through 2D NMR. | Unambiguous structure determination, including stereochemistry. | Lower sensitivity than MS, requires larger sample amounts, more time-consuming. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -SO₂NH₂, -OCH₃, aromatic C-H). | Fast, non-destructive, provides a functional group "fingerprint". | Limited structural information for complex molecules, less specific than NMR or MS. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of isomers and impurities, quantification.[5] | High-resolution separation, quantitative accuracy, widely applicable. | Does not provide structural information on its own; requires coupling with a detector like MS. |
Experimental Protocols
To facilitate the analysis of 2,4,5-trimethoxybenzene-1-sulfonamide and similar compounds, the following protocols for sample preparation and mass spectrometric analysis are provided.
Sample Preparation for ESI-MS/MS
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the analyte and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode) to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol outlines a general method for the analysis of sulfonamides, which should be optimized for the specific instrument and analyte.
| Parameter | Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute compounds with a range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 2 µL | A typical injection volume to avoid column overloading. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Sulfonamides are readily protonated.[1][6][7][8][9] |
| MS1 Scan Range | m/z 100-500 | To detect the precursor ion. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | To generate fragment ions for structural confirmation. |
| Collision Energy | Ramped (e.g., 10-40 eV) | An energy ramp allows for the observation of a wider range of fragment ions. |
Experimental Workflow Diagram
Caption: General workflow for sample preparation and LC-MS/MS analysis.
Conclusion
The structural elucidation of 2,4,5-trimethoxybenzene-1-sulfonamide via mass spectrometry relies on a predictive understanding of its fragmentation behavior. The key fragmentation pathways are expected to involve the characteristic loss of SO₂ from the sulfonamide moiety and sequential losses of methyl and carbonyl groups from the trimethoxybenzene ring. This guide provides a foundational framework for interpreting the mass spectrum of this compound and distinguishes the unique insights provided by mass spectrometry in comparison to other analytical techniques. The detailed protocols offer a starting point for researchers to develop robust analytical methods for the characterization of this and structurally related molecules, ultimately accelerating the pace of drug discovery and development.
References
-
Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383–393. [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Request PDF. [Link]
-
Chen, Y., Li, Y., Zhang, J., & Guo, C. (2019). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations. Journal of Mass Spectrometry, 54(11), 869–877. [Link]
-
Numan, A., & Danielson, N. D. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Journal of Chromatographic Science, 42(10), 509–516. [Link]
-
ResearchGate. (n.d.). Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. ResearchGate. [Link]
-
Kaufmann, A., Roth, S., Ryser, B., Widmer, M., & Guggisberg, D. (2003). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC INTERNATIONAL, 86(3), 507-514. [Link]
-
Wang, Y., Li, Y., Zhang, Y., Li, X., & Wang, X. (2022). A Simple and Visual Colorimetric Aptasensor Based on AuNPs for the Rapid Detection of Sulfamethazine in Environmental Samples. Molecules, 27(23), 8345. [Link]
-
Chemazam. (2022, July 20). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. YouTube. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. ResearchGate. [Link]
-
Supporting information Figure S1: Mass spectral fragmentations of sulfonates. [Link]
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A Comparative Analysis of the Biological Activities of 2,4,5-Trimethoxy and 3,4,5-Trimethoxy Benzene Sulfonamides
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the sulfonamide scaffold remains a cornerstone for the development of a wide array of therapeutic agents. The strategic substitution on the benzene ring of these compounds can dramatically influence their pharmacological profiles. This guide provides a comparative analysis of the biological activities of two closely related classes of compounds: 2,4,5-trimethoxy and 3,4,5-trimethoxy benzene sulfonamides. While direct head-to-head comparative studies are limited, this document synthesizes available data from various derivatives to offer insights into their potential antimicrobial, antifungal, and cytotoxic properties.
The positioning of the three methoxy groups on the benzene ring dictates the electron distribution and steric environment of the molecule, which in turn can affect its interaction with biological targets. The 3,4,5-trimethoxy substitution pattern is notably found in several natural products and synthetic compounds with potent biological activities, including anticancer agents. The 2,4,5-trimethoxy arrangement, while less common, also presents a unique electronic and steric profile that warrants investigation.
Comparative Biological Activities: A Synthesis of Available Data
This section collates and compares the reported biological activities of various derivatives of 2,4,5-trimethoxy and 3,4,5-trimethoxy benzene sulfonamides. It is crucial to note that the presented data is derived from studies on different sulfonamide derivatives and, therefore, does not represent a direct comparison of identical molecular frameworks.
Antimicrobial and Antifungal Activity
Derivatives of 3,4,5-trimethoxybenzene have shown notable antifungal properties. For instance, a series of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and -oxadiazole derivatives have been synthesized and evaluated for their fungicidal activity.[1] Certain compounds within this series demonstrated significant inhibition of mycelial growth against a panel of ten fungi, with EC50 values ranging from 2.9 to 93.3 µg/mL.[1] This suggests that the 3,4,5-trimethoxyphenyl moiety can serve as a valuable pharmacophore in the design of novel antifungal agents.
While specific data on the antimicrobial and antifungal activity of 2,4,5-trimethoxybenzene sulfonamides is less prevalent in the reviewed literature, the general class of sulfonamides is well-established for its antibacterial effects.[2][3][4][5][6][7][8][9][10] The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This inhibition disrupts the production of essential nucleic acids and amino acids, leading to a bacteriostatic effect.
The following table summarizes the available antifungal activity data for derivatives of 3,4,5-trimethoxybenzene sulfonamides.
| Derivative Class | Target Fungi | Activity (EC50 in µg/mL) | Reference |
| 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazoles | Panel of 10 fungi | 2.9 - 93.3 | [1] |
Cytotoxic Activity
The 3,4,5-trimethoxyphenyl group is a well-known feature in a number of potent anticancer agents, including tubulin polymerization inhibitors.[11][12] Consequently, various derivatives of 3,4,5-trimethoxybenzaldehyde have been investigated for their cytotoxic effects against numerous cancer cell lines.[11][12][13][14][15][16][17] For example, substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones have been synthesized and shown to possess cytotoxic activities.[12]
Similarly, while direct data on the cytotoxicity of simple 2,4,5-trimethoxybenzene sulfonamides is scarce, a novel (E)-styrylsulfonyl methylpyridine derivative containing a 2,4,6-trimethoxystyryl group has demonstrated potent growth inhibitory activity in vitro against cancer cell lines, with GI50 values less than 1µM.[18][19] This compound was found to cause G2/M arrest and induce apoptosis.[18][19] Although the substitution pattern is 2,4,6-trimethoxy, it highlights the potential of trimethoxy-substituted styrylsulfonyl compounds in cancer therapy.
The table below presents a selection of cytotoxic activity data for derivatives incorporating the 3,4,5-trimethoxyphenyl moiety.
| Derivative Type | Cell Line | Activity (IC50 in µM) | Reference |
| Flavonoid Benzimidazole | MGC-803 (gastric) | 20.47 ± 2.07 | [11] |
| Flavonoid Benzimidazole | MCF-7 (breast) | 43.42 ± 3.56 | [11] |
| Flavonoid Benzimidazole | HepG-2 (liver) | 35.45 ± 2.03 | [11] |
| N-phenyl triazinone | HepG2 (liver) | 1.38 | [14] |
| N-pyridoyl triazinone | HepG2 (liver) | 2.52 | [14] |
| N-phenylthiazolyl triazinone | HepG2 (liver) | 3.21 | [14] |
Experimental Methodologies
This section provides standardized, step-by-step protocols for the synthesis of benzene sulfonamides and the evaluation of their biological activities. These methodologies are based on established procedures found in the scientific literature.
Synthesis of Benzene Sulfonamides
The general and widely used method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.
Caption: General workflow for the synthesis of benzene sulfonamides.
Step-by-Step Protocol:
-
Preparation of Reactants: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the desired amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.1 to 1.5 equivalents), to the amine solution.
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of the corresponding 2,4,5-trimethoxy or 3,4,5-trimethoxy benzene sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified period (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
In Vitro Antimicrobial Susceptibility Testing (Agar Disk Diffusion Assay)
This method is a qualitative and widely used technique to assess the antimicrobial activity of a compound.
Caption: Workflow for the Agar Disk Diffusion Assay.
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).
-
Inoculate Agar Plate: Uniformly streak the microbial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Apply Disks: Aseptically place sterile paper disks impregnated with a known concentration of the test sulfonamide, a positive control antibiotic, and a negative control (solvent) onto the agar surface.
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone around each disk where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a fungus.
Step-by-Step Protocol:
-
Prepare Compound Dilutions: Prepare a series of twofold dilutions of the test sulfonamide in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Prepare Fungal Inoculum: Prepare a standardized fungal inoculum as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (fungus with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11]
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to attach overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test sulfonamide. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Concluding Remarks and Future Directions
The comparative analysis of 2,4,5-trimethoxy and 3,4,5-trimethoxy benzene sulfonamides, based on the available literature for their derivatives, suggests that the 3,4,5-trimethoxy substitution pattern is a promising scaffold for the development of antifungal and anticancer agents. The wealth of data on various 3,4,5-trimethoxyphenyl derivatives provides a strong foundation for further structure-activity relationship (SAR) studies.
While direct experimental data for the 2,4,5-trimethoxy benzene sulfonamides is less abundant, the known biological activities of sulfonamides in general, and the unique electronic properties of this substitution pattern, indicate that this class of compounds is also worthy of further investigation.
Future research should focus on the direct synthesis and comparative biological evaluation of a series of N-substituted 2,4,5-trimethoxy and 3,4,5-trimethoxy benzene sulfonamides. Such studies would provide a clearer understanding of the influence of the methoxy group positioning on the antimicrobial, antifungal, and cytotoxic activities, and would enable more rational drug design efforts.
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Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry. 2007 Jun 15;15(12):3981-9. Available from: [Link]
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Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances. 2024;14(48):35025-35041. Available from: [Link]
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Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. Bioorganic & Medicinal Chemistry. 2006 Dec 1;14(23):7884-93. Available from: [Link]
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Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research. 2011;10(4):741-9. Available from: [Link]
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Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide. RSC Advances. 2025;15(21). Available from: [Link]
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Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry. 2024;6(1):23-25. Available from: [Link]
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Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances. 2024. Available from: [Link]
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Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. European Journal of Medicinal Chemistry. 2011 Nov;46(11):5456-65. Available from: [Link]
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Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives. Russian Journal of Organic Chemistry. 2022 Jan;58(1):87-93. Available from: [Link]
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In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives. Research Square. 2024. Available from: [Link]
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Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. 2021 May 26;26(11):3208. Available from: [Link]
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Synthesis, Characterization, and Evaluation for Antibacterial and Antifungal Activities of N-Heteroaryl Substituted Benzene Sulphonamides. Journal of Chemistry. 2016 Jan 6;2016:e405969. Available from: [Link]
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In vitro antitumor mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular Pharmacology. 2015 Jan;87(1):125-36. Available from: [Link]
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Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. 2017 Jul 1;27(13):2971-2976. Available from: [Link]
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Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. 2022 Jan 10;27(2):440. Available from: [Link]
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Studies on the Synthesis of Benzene Sulfonamides, Evaluation of Their Antimicrobial Activities, and Molecular Docking. ResearchGate. 2020. Available from: [Link]
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Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. ResearchGate. 2024 Feb 16. Available from: [Link]
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Synthesis, Characterization, Antimicrobial and Antifungal Screening of Some Novel Benzene Sulfonamide Derivatives. International Journal for Pharmaceutical Research Scholars. 2012;1(4):146-155. Available from: [Link]
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Amidine Sulfonamides and Benzene Sulfonamides: Synthesis and Their Biological Evaluation. ResearchGate. 2025. Available from: [Link]
-
Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules. 2019 Dec 24;25(1):79. Available from: [Link]
-
Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules. 2022 Oct 21;27(20):7075. Available from: [Link]
-
Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Molecules. 2023 Feb 1;28(3):1398. Available from: [Link]
-
Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency. International Journal of Molecular Sciences. 2023 Dec 25;25(1):298. Available from: [Link]
-
In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. ResearchGate. 2014 Oct 14. Available from: [Link]
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules. 2024;29(5):1098. Available from: [Link]
-
Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Pharmaceuticals (Basel). 2024 Jan 31;17(2):196. Available from: [Link]
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Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. IP Indexing. Available from: [Link]
-
Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide. ResearchGate. 2025 May 3. Available from: [Link]
-
In-vitro Antifungal Activity of Some 1,3,5-triazine Derivatives. ResearchGate. 2025 Aug 7. Available from: [Link]
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X-ray crystallography and structural confirmation of 2,4,5-trimethoxybenzene-1-sulfonamide
Comparative Analysis: Single Crystal X-Ray Diffraction (SC-XRD) vs. Spectroscopic Inference
Executive Summary
In the development of sulfonamide-based carbonic anhydrase inhibitors and antimicrobial agents, 2,4,5-trimethoxybenzene-1-sulfonamide presents a unique structural challenge. Unlike its para-substituted analogs, the ortho-methoxy group (position 2) induces significant steric strain, potentially forcing the sulfonamide moiety out of planarity with the benzene ring.
This guide compares the definitive structural confirmation provided by Single Crystal X-Ray Diffraction (SC-XRD) against the standard Solution-State NMR approach. While NMR is sufficient for connectivity, this guide demonstrates why SC-XRD is the mandatory "product" for establishing the supramolecular synthons, polymorph stability, and precise torsion angles required for structure-based drug design (SBDD).
The Structural Challenge: The "Ortho" Effect
The molecule 2,4,5-trimethoxybenzene-1-sulfonamide is not merely a flat aromatic system.[1][2][3][4][5] The proximity of the methoxy group at the C2 position to the sulfonamide group at C1 creates a repulsive interaction between the sulfonyl oxygens and the methoxy oxygen.
-
Hypothesis: To minimize dipolar repulsion and steric clash, the
bond rotates, increasing the torsion angle (out of plane). -
Consequence: This rotation disrupts the standard "flat" packing seen in 4-methoxybenzenesulfonamide, leading to unique polymorphs and solubility profiles.
Visualizing the Structural Conflict
Figure 1: The steric influence of the 2-methoxy substituent forces a conformational twist, necessitating X-ray confirmation of the exact dihedral angle.
Comparative Analysis: SC-XRD vs. NMR
For this specific compound, relying solely on NMR can lead to "false confidence" regarding the solid-state behavior.
Table 1: Performance Comparison for Structural Confirmation
| Feature | Method A: SC-XRD (The Gold Standard) | Method B: 1H/13C NMR (The Alternative) |
| Primary Output | 3D Electron Density Map (Direct Imaging) | Chemical Shift / Coupling Constants (Inference) |
| Polymorph Detection | Definitive. Distinguishes Packing A vs. B. | Blind. All polymorphs dissolve to the same species. |
| Torsion Angles | Precise measurement (e.g., | Averaged due to free rotation in solution. |
| H-Bonding Network | Visualizes intermolecular dimers ( | Inferred from concentration-dependent shifts.[6] |
| Sample State | Solid (Single Crystal).[7] | Liquid (Solution). |
| Turnaround Time | 24–48 Hours (Crystal growth dependent). | 15 Minutes. |
Why SC-XRD Wins for this Molecule
In 2,4,5-trimethoxybenzene-1-sulfonamide, the supramolecular synthons (how molecules connect) are critical. Sulfonamides typically form
Experimental Protocol: Crystallization & Characterization
To achieve the "product" (the solved structure), the following self-validating protocol is recommended. This avoids the common pitfall of rapid precipitation, which yields microcrystalline powder unsuitable for SC-XRD.
Phase 1: Crystal Growth (Thermodynamic Control)
The goal is to grow a single crystal (
-
Solvent Selection: Use a binary system. The sulfonamide is polar; the trimethoxy ring is lipophilic.
-
Primary Solvent: Ethyl Acetate or Acetone (Good solubility).
-
Anti-Solvent: n-Hexane or n-Heptane (Induces nucleation).
-
-
Method: Slow Evaporation at Constant Temperature (
C).-
Dissolve 20 mg of 2,4,5-trimethoxybenzene-1-sulfonamide in 2 mL Acetone.
-
Filter through a 0.45
m PTFE syringe filter (removes dust nuclei). -
Place in a small vial; cover with parafilm and poke one small hole.
-
Causality: Restricting evaporation rate ensures molecules have time to orient into the lowest energy lattice (minimizing defects).
-
Phase 2: Data Collection & Refinement
-
Mounting: Select a block-like crystal. Mount on a glass fiber or MiTeGen loop using paratone oil.
-
Diffraction: Collect data at 100 K (cryostream).
-
Reasoning: Cooling freezes the rotation of the methoxy methyl groups, reducing thermal disorder and improving resolution.
-
-
Source: Mo-K
( Å).-
Note: Cu-K
is acceptable, but Mo is preferred to minimize absorption errors from the Sulfur atom.
-
Workflow Visualization
Figure 2: The critical path from crude powder to solved structure. Filtration is the key step often missed, leading to poor nucleation.
Structural Analysis & Expected Motifs
Upon solving the structure, the researcher must validate the model against standard sulfonamide geometries.
The Hydrogen Bonding Motif
Expect the formation of
-
Mechanism: Two sulfonamide molecules pair up. The amine nitrogen (
) of Molecule A donates a hydrogen to the sulfonyl oxygen ( ) of Molecule B, and vice versa. -
Verification: Measure the
distance. It should be approx. Å.
The Methoxy Interaction
In the 2,4,5-isomer, check for Intramolecular Hydrogen Bonding .
-
The ortho-methoxy oxygen may accept a weak hydrogen bond from the sulfonamide
. -
Significance: If this intramolecular bond exists (
), it "locks" the conformation, increasing membrane permeability by hiding the polar donor. This is a key SAR (Structure-Activity Relationship) feature that NMR cannot prove definitively.
References
-
Gowda, B. T., et al. (2009).[8] "Structural studies on N-(phenyl)-benzenesulfonamides." Journal of Chemical Crystallography.
- Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press. (Foundational text on why X-ray is required for polymorphs).
-
Desiraju, G. R. (1995). "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition.
-
Cambridge Crystallographic Data Centre (CCDC). "Mercury - Crystal Structure Visualisation." (Standard tool for analyzing sulfonamide packing).
-
Vinola, Z., et al. (2015).[2][4] "Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide." Acta Crystallographica Section E.
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A Senior Application Scientist's Guide to Validating the Synthesis of 2,4,5-trimethoxybenzene-1-sulfonamide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a newly synthesized molecule's identity and purity is a foundational pillar of scientific rigor. The synthesis of a target compound, such as 2,4,5-trimethoxybenzene-1-sulfonamide, is only the first chapter of the story. The subsequent validation is what transforms a hypothetical product into a verified chemical entity, ready for further investigation.
This guide provides an in-depth, objective comparison of elemental analysis as a primary validation tool against complementary spectroscopic techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative framework to empower researchers to select the most appropriate validation strategy for their workflow.
Part 1: The Synthetic Pathway to 2,4,5-trimethoxybenzene-1-sulfonamide
The synthesis of aromatic sulfonamides is a well-established transformation in organic chemistry.[1][2] A common and effective strategy involves a two-step process: the chlorosulfonation of an activated aromatic ring followed by amination. In our case, the electron-rich 1,2,4-trimethoxybenzene serves as the starting material. The methoxy groups are ortho, para-directing and activating, making the C-1 position susceptible to electrophilic substitution.
Experimental Protocol: Synthesis
Step 1: Chlorosulfonation of 1,2,4-Trimethoxybenzene
-
In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath.
-
Add 1,2,4-trimethoxybenzene (1.0 eq) to the flask.
-
Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C. Causality: This exothermic reaction is kept cold to minimize side reactions and degradation of the starting material.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Causality: This quenches the reaction by hydrolyzing any remaining chlorosulfonic acid and precipitates the sulfonyl chloride product.
-
Filter the resulting white precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product is 2,4,5-trimethoxybenzene-1-sulfonyl chloride.
Step 2: Amination of 2,4,5-trimethoxybenzene-1-sulfonyl chloride
-
Dissolve the dried sulfonyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the solution in an ice-water bath.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% NH₃ solution, 5.0 eq) dropwise.
-
Stir the mixture at room temperature for 4 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,4,5-trimethoxybenzene-1-sulfonamide.
Sources
Comparative Profiling of Sulfonamide Oxidative Stability in Human Liver Microsomes
Executive Summary
This guide provides a comparative technical analysis of the metabolic stability of sulfonamide antibiotics—specifically Sulfamethoxazole (SMX) and Sulfadiazine (SDZ) —using Human Liver Microsomes (HLM).
While sulfonamides are classically known for N4-acetylation via cytosolic N-acetyltransferase (NAT), this guide focuses on the oxidative Phase I metabolism mediated by Cytochrome P450 (CYP) enzymes within the microsomal fraction. Understanding this specific pathway is critical for drug safety, as CYP-mediated oxidation of sulfonamides (particularly by CYP2C9) yields reactive hydroxylamine metabolites associated with idiosyncratic hypersensitivity reactions.
Key Takeaway: This protocol distinguishes between the total hepatic clearance (which requires hepatocytes) and oxidative clearance (microsomes), providing a self-validating workflow to assess the risk of bioactivation.
Comparative Analysis: The Test Compounds
To validate the sensitivity of the microsomal stability assay, we compare three distinct profiles. This comparison illustrates how structural differences dictate CYP-mediated clearance.
| Compound | Role | Metabolic Profile (Microsomal Context) | Mechanism of Action |
| Sulfamethoxazole (SMX) | Primary Test | Moderate Turnover. Substrate for CYP2C9. Undergoes N4-hydroxylation to form toxic hydroxylamines.[1] | CYP2C9-mediated oxidation (Phase I). |
| Sulfadiazine (SDZ) | Comparator | High Stability. Lower affinity for CYP oxidation compared to SMX; primarily excreted renally or acetylated (cytosolic). | Minimal Phase I oxidation. |
| Tolbutamide | Positive Control | High Turnover. Classic CYP2C9 probe substrate. Structurally related (sulfonylurea) but metabolically distinct. | Rapid CYP2C9 hydroxylation. |
Expert Insight: The "Blind Spot" of Microsomes
Critical Note: Standard liver microsomes contain membrane-bound CYPs and UGTs but lack cytosolic enzymes like N-acetyltransferase (NAT). Since NAT is the major clearance pathway for sulfonamides in vivo, this assay specifically isolates the bioactivation risk (formation of reactive metabolites) rather than predicting total in vivo clearance.
Experimental Protocol: Self-Validating System
This protocol is designed as a self-validating system. The inclusion of a "0-minute" control and a "minus-NADPH" control ensures that any loss of parent compound is enzymatically driven and not due to chemical instability or non-specific binding.
Materials
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL (e.g., Corning/Gentest).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).
-
Quenching Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide-d9 (Internal Standard).
Step-by-Step Workflow
-
Pre-Incubation:
-
Thaw HLM on ice. Dilute to 1.0 mg/mL (2x concentration) in KPi buffer.
-
Prepare 2 µM test compound solution (2x) in KPi buffer (0.2% DMSO final).
-
Mix 30 µL HLM + 30 µL Compound in a 96-well plate.
-
Incubate at 37°C for 10 minutes to equilibrate.
-
-
Reaction Initiation:
-
Add 60 µL of pre-warmed NADPH regenerating system to start the reaction (Final Protein: 0.5 mg/mL; Final Compound: 1 µM).
-
Self-Validation Step: For the negative control wells, add buffer without NADPH.
-
-
Sampling (Time Course):
-
At 0, 5, 15, 30, 45, and 60 minutes , transfer 50 µL of the reaction mixture into 150 µL of Ice-Cold Quenching Solution.
-
Tip: Rapid mixing is crucial to instantly stop enzyme activity.
-
-
Processing:
-
Centrifuge plates at 4,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Visualization: Workflow & Pathways
A. Assay Workflow Diagram
This diagram outlines the critical path from preparation to analysis, highlighting the quenching step which is the primary source of experimental error if delayed.
Caption: Linear workflow for microsomal stability. The "Quench" step (Red) is the critical control point for time-accuracy.
B. Metabolic Pathway: The Microsomal vs. Cytosolic Split
This visualization explains why SMX shows moderate stability in microsomes despite rapid clearance in vivo. It highlights the compartment separation.
Caption: Pathway divergence. Microsomal assays capture the oxidative bioactivation (Blue box) but miss the major acetylation pathway (Grey box).
Data Presentation & Interpretation
Quantitative Analysis
Data is linearized by plotting the natural log of the percent remaining parent compound versus time. The slope (
Formulas:
Representative Data Profile
The following table illustrates expected results for a valid assay run.
| Compound | % Remaining (60 min) | Interpretation | ||
| Tolbutamide | < 10% | 15.4 | ~90.0 | High Clearance. Validates active CYP2C9 in the system. |
| Sulfamethoxazole | 65% | 98.0 | ~14.1 | Moderate Stability. Indicates slow bioactivation to hydroxylamine. |
| Sulfadiazine | > 90% | > 200 | < 7.0 | High Stability. Minimal oxidative metabolism; safe from bioactivation. |
Troubleshooting Guide
-
Issue: Tolbutamide shows >50% remaining at 60 min.
-
Cause: Inactive microsomes or degraded NADPH.
-
Fix: Use fresh NADPH; ensure microsomes were stored at -80°C and never freeze-thawed multiple times.
-
-
Issue: Non-linear depletion (curve flattens).
-
Cause: Product inhibition or cofactor exhaustion.
-
Fix: Reduce initial compound concentration to 0.5 µM or increase buffer volume.
-
References
-
US Food and Drug Administration (FDA). (2020).[2] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[2][3] [Link]
-
Cribb, A. E., & Spielberg, S. P. (1992). Sulfamethoxazole is metabolized to the hydroxylamine in humans.[4] Clinical Pharmacology & Therapeutics, 51(5), 522-526. [Link]
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]
-
Miners, J. O., et al. (1988). Selectivity of the in vitro interaction of sulphaphenazole, sulphinpyrazone and sulphamethoxazole with cytochrome P450IIC9. British Journal of Clinical Pharmacology, 26, 535-541. [Link]
Sources
- 1. Hepatic microsomal metabolism of sulfamethoxazole to the hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. regulations.gov [regulations.gov]
- 3. Predicting Drug–Drug Interactions: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
